1-phenylprop-2-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJQVRGRPHIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346753 | |
| Record name | 1-Phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-06-0, 42273-76-7 | |
| Record name | Benzyl alcohol, alpha-vinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylvinylcarbinol | |
| Source | DTP/NCI | |
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| Record name | 1-Phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Vinylbenzyl alcohol | |
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| Record name | NSC 167595 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenylprop-2-en-1-ol: Structure, Properties, and Applications in Drug Development
Introduction
1-Phenylprop-2-en-1-ol, also known as α-vinylbenzyl alcohol, is a chiral secondary allylic alcohol that serves as a valuable building block in organic synthesis. Its structure, which combines a phenyl ring, a hydroxyl group, and a vinyl group at a single stereocenter, offers a rich platform for chemical transformations. This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it explores its significance as a chiral synthon and its application as a structural motif in the development of pharmacologically active molecules, making it a molecule of considerable interest to researchers in medicinal chemistry and drug discovery.
Chemical Structure and Stereochemistry
This compound possesses the molecular formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol .[1][2] The core of its reactivity and utility lies in its unique structure, featuring a hydroxyl-bearing carbon atom bonded directly to both a phenyl ring and a vinyl group.
This central carbon atom (C1) is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images, or enantiomers: (S)-1-phenylprop-2-en-1-ol and (R)-1-phenylprop-2-en-1-ol.[2][3] The specific stereochemistry is crucial in drug development, as different enantiomers of a chiral drug often exhibit vastly different pharmacological activities and metabolic profiles. The ability to synthesize this alcohol in an enantiomerically pure form is therefore of paramount importance.[4]
Caption: 2D Structure of this compound with the chiral center indicated.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is fundamental for its use in synthesis and as a reference standard. While some physical properties are not extensively reported, a compilation of available data is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4393-06-0 | [1][5] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Density | ~1.021 g/mL | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | α-Vinylbenzyl alcohol, 1-Phenylallyl alcohol | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aromatic protons of the phenyl group typically appear as a multiplet in the δ 7.2-7.4 ppm region. The vinyl protons exhibit distinct signals: the internal vinyl proton (-CH=) appears as a multiplet further downfield than the terminal (=CH₂) protons due to its proximity to the phenyl and hydroxyl groups. The proton on the carbinol carbon (-CH(OH)-) is a key diagnostic signal, often appearing as a doublet around δ 5.2 ppm. The hydroxyl proton (-OH) signal is a broad singlet and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the two vinyl carbons, and the key carbinol carbon, which typically resonates around 75 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Other key peaks include C-H stretches for the aromatic and vinyl groups just above 3000 cm⁻¹, the C=C stretch of the vinyl group around 1640 cm⁻¹, and strong C-O stretching around 1050 cm⁻¹.
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 134 may be observed. Common fragmentation pathways for secondary alcohols include the loss of a water molecule (M-18) to give a peak at m/z = 116. Alpha-cleavage next to the oxygen is also common; cleavage of the vinyl group would lead to a prominent peak corresponding to the [C₆H₅CHO]⁺ fragment at m/z = 105.
Synthesis and Reactivity
The synthesis and subsequent reactions of this compound are central to its utility as a synthetic intermediate.
Synthesis via Grignard Reaction
The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction.[6] This involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to benzaldehyde.[7][8]
The causality behind this experimental choice is the powerful nucleophilicity of the Grignard reagent's carbanion, which readily attacks the electrophilic carbonyl carbon of the aldehyde. The reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by any protic solvent, such as water.[8][9]
Caption: Workflow for the Grignard synthesis of this compound.
Asymmetric Synthesis
To access enantiomerically pure forms of this compound, asymmetric synthesis strategies are employed. These methods utilize a chiral influence to direct the reaction to preferentially form one enantiomer over the other. Common approaches include:
-
Use of a Chiral Catalyst: Performing the Grignard addition or, more commonly, the reduction of the corresponding ketone (1-phenylprop-2-en-1-one) in the presence of a chiral metal catalyst or a chiral organocatalyst.
-
Use of a Chiral Auxiliary: Covalently attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a reaction, followed by its removal.
Key Reactions
The bifunctional nature of this compound allows it to undergo a variety of chemical transformations.
-
Oxidation: As a secondary alcohol, it can be oxidized to the corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one (phenyl vinyl ketone). This transformation is valuable as these enones are themselves important synthetic intermediates. Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation provide controlled oxidation.
Caption: Oxidation of this compound to 1-phenylprop-2-en-1-one.
-
Reactions of the Alkene: The vinyl group can participate in addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and polymerization.
-
Reactions of the Hydroxyl Group: The alcohol can be converted into esters, ethers, or halides through standard functional group transformations.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of racemic this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis of this compound
This protocol is adapted from standard Grignard reaction procedures.[6][9][10]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.[8] In the dropping funnel, place a solution of vinyl bromide in anhydrous diethyl ether.
-
Initiation and Addition: Add a small portion of the vinyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle boiling (reflux) of the ether is observed. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.
-
Reaction with Benzaldehyde: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Add a solution of freshly distilled benzaldehyde in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
Workup: After the addition is complete, allow the reaction to stir to completion. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.[11]
Protocol: Characterization by HPLC
Purity analysis can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity is determined by the relative area of the main product peak.
Applications in Drug Development
The this compound scaffold and its derivatives are of significant interest in medicinal chemistry. The phenylpropanoid class of natural products, which shares this core structure, exhibits a wide range of biological activities including antimicrobial, antioxidant, and anti-inflammatory effects.
-
Scaffold for Bioactive Molecules: The oxidized form, 1-phenylprop-2-en-1-one, is a key component of chalcones (1,3-diphenyl-2-propen-1-one). Chalcone derivatives have been extensively studied and have shown potent anti-inflammatory and antitumor activities.
-
Chiral Building Block: Enantiomerically pure this compound can serve as a chiral building block in the total synthesis of complex natural products and pharmaceuticals.[4] Its utility is analogous to that of other chiral phenyl-containing synthons, such as (S)-2-phenylpropionic acid, which is the core structure for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Intermediate in Pharmaceutical Synthesis: The molecule is listed as a chemical intermediate, for example, in relation to the synthesis of drugs like fluoxetine, highlighting its role in the construction of complex pharmaceutical agents.[1]
Conclusion
This compound is a structurally rich and synthetically versatile molecule. Its combination of a stereocenter with reactive alcohol and alkene functionalities makes it a powerful tool for organic chemists. The principles guiding its synthesis, particularly the Grignard reaction, are foundational in organic chemistry, while the demand for its enantiopure forms pushes the boundaries of asymmetric synthesis. For professionals in drug discovery and development, the phenylpropanoid core represents a privileged scaffold, consistently appearing in molecules with significant biological activity. A thorough understanding of the properties and reactivity of this compound is therefore essential for leveraging its potential in the creation of novel therapeutics.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 12. Separation of 3-Phenylprop-2-en-1-yl propanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Synthesis and Characterization of (1S)-1-Phenylprop-2-en-1-ol
Abstract
(1S)-1-phenylprop-2-en-1-ol is a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry for the construction of complex stereocenters in bioactive molecules.[1] This guide provides a comprehensive overview of the synthesis and characterization of this important chiral alcohol. We will delve into the mechanistic intricacies of highly enantioselective synthetic methodologies, primarily focusing on the asymmetric reduction of prochiral ketones. Furthermore, this document will detail the essential analytical techniques for the structural elucidation and determination of enantiomeric purity, ensuring the production of high-quality, enantiopure (1S)-1-phenylprop-2-en-1-ol for research and drug development applications.
Introduction: The Significance of (1S)-1-Phenylprop-2-en-1-ol
Chirality plays a pivotal role in the pharmacological activity of many drugs. The spatial arrangement of atoms in a molecule can drastically alter its interaction with biological targets, leading to differences in efficacy and toxicity between enantiomers. (1S)-1-phenylprop-2-en-1-ol, with its defined stereocenter, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of multiple functional groups—a hydroxyl group, a phenyl ring, and a vinyl group—that allow for diverse chemical transformations while retaining the critical stereochemical information.
The controlled synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry. Methodologies that provide high enantiomeric excess (ee) are paramount to avoid the need for costly and often inefficient chiral resolution steps. This guide will focus on such efficient asymmetric synthetic strategies.
Enantioselective Synthesis of (1S)-1-Phenylprop-2-en-1-ol
The most common and effective route to (1S)-1-phenylprop-2-en-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-phenylprop-2-en-1-one. Several powerful catalytic systems have been developed to achieve high enantioselectivity in this transformation.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[2][3][4] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS).[5]
Causality Behind Experimental Choices: The choice of the (S)-CBS catalyst is crucial for obtaining the desired (1S)-alcohol. The catalyst forms a complex with the borane, creating a chiral environment that directs the hydride delivery to one specific face of the ketone's carbonyl group. The steric bulk of the phenyl group versus the vinyl group on the ketone substrate plays a key role in the substrate's orientation within the catalyst-borane complex, leading to predictable stereochemical outcomes.[2] For the synthesis of (1S)-1-phenylprop-2-en-1-ol, the (S)-enantiomer of the CBS catalyst is typically used.
Reaction Mechanism:
-
Coordination: The borane (a Lewis acid) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[2][4]
-
Ketone Binding: The ketone's carbonyl oxygen then coordinates to this now more Lewis-acidic boron atom. The ketone orients itself to minimize steric interactions, typically with the larger substituent (phenyl group) positioned away from the chiral directing group of the catalyst.[2]
-
Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered transition state.[2]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an acidic workup, the chiral alcohol is liberated. The CBS catalyst is regenerated and can participate in another catalytic cycle.
Diagram of the CBS Reduction Catalytic Cycle:
References
Spectroscopic Profile of 1-phenylprop-2-en-1-ol: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for the aromatic alcohol 1-phenylprop-2-en-1-ol. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
Introduction to this compound
This compound, also known as α-vinylbenzyl alcohol, is an organic compound with the chemical formula C₉H₁₀O. Its structure consists of a phenyl group and a vinyl group attached to the same carbon atom, which also bears a hydroxyl group. This benzylic alcohol is a valuable building block in organic synthesis and a potential pharmacophore in medicinal chemistry. Accurate and comprehensive spectroscopic characterization is therefore paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Experimental Protocol: NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition:
-
The prepared sample is transferred to a 5 mm NMR tube.
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Using the same sample, the spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence, such as zgpg30, is employed to simplify the spectrum and enhance sensitivity.
-
A wider spectral width (e.g., 200-220 ppm) is used to encompass all carbon signals.
-
A significantly larger number of scans (often several thousand) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, vinylic, and carbinol protons. While a publicly available, fully assigned spectrum is not readily accessible, data for the isomeric compound (E)-3-phenylprop-2-en-1-ol can provide some comparative insights.[1]
Table 1: ¹H NMR Data for (E)-3-phenylprop-2-en-1-ol in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.22 | m | 5H | Ar-H |
| 6.64 - 6.60 | d, J = 16.0 Hz | 1H | =CH- |
| 6.40 - 6.33 | m | 1H | =CH- |
| 4.32 - 4.31 | m | 2H | -CH₂OH |
| 1.58 | s | 1H | -OH |
Note: This data is for the isomer (E)-3-phenylprop-2-en-1-ol and is provided for comparative purposes. The chemical shifts and coupling constants for this compound will differ due to the different substitution pattern.
Interpretation of Expected ¹H NMR Spectrum for this compound:
-
Aromatic Protons (Ar-H): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, is expected for the monosubstituted phenyl ring.
-
Vinyl Protons (=CH and =CH₂): The three vinyl protons will form a complex splitting pattern (AMX or ABX system). A multiplet for the internal vinyl proton (=CH-) is expected around δ 5.9-6.1 ppm. Two distinct signals, likely doublet of doublets, for the terminal vinyl protons (=CH₂) are anticipated between δ 5.0 and 5.4 ppm.
-
Carbinol Proton (-CHOH): A signal for the proton attached to the carbon bearing the hydroxyl and phenyl groups is expected around δ 5.2-5.4 ppm. Its multiplicity will depend on the coupling with the adjacent vinyl proton.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature dependent, is expected for the hydroxyl proton.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Data for (E)-3-phenylprop-2-en-1-ol in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Assignment |
| 136.6 | Ar-C (quaternary) |
| 131.1 | =CH- |
| 128.6 | Ar-CH |
| 128.5 | =CH- |
| 127.7 | Ar-CH |
| 126.4 | Ar-CH |
| 63.7 | -CH₂OH |
Note: This data is for the isomer (E)-3-phenylprop-2-en-1-ol. The chemical shifts for this compound will be different.
Interpretation of Expected ¹³C NMR Spectrum for this compound:
-
Aromatic Carbons (Ar-C): Signals for the phenyl ring carbons are expected in the range of δ 125-145 ppm. This will include one quaternary carbon signal (C-ipso) and three signals for the protonated aromatic carbons.
-
Vinyl Carbons (=C): Two signals for the vinyl carbons are expected between δ 114 and 142 ppm.
-
Carbinol Carbon (-CHOH): The carbon atom attached to the hydroxyl and phenyl groups is expected to resonate in the region of δ 70-80 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR)-IR:
-
A small amount of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
IR Spectral Data and Interpretation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3080, 3060, 3030 | Medium | C-H stretch (aromatic and vinyl) |
| ~2980, 2920 | Medium-Weak | C-H stretch (aliphatic - if any impurities) |
| ~1645 | Medium | C=C stretch (vinyl) |
| ~1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch (alcohol) |
| ~990, 920 | Strong | =C-H bend (out-of-plane, vinyl) |
| ~760, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Interpretation: The broad absorption band around 3350 cm⁻¹ is a clear indication of the presence of a hydroxyl group. The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in both the aromatic ring and the vinyl group. The presence of the vinyl group is further confirmed by the C=C stretching vibration at approximately 1645 cm⁻¹ and the strong out-of-plane bending vibrations around 990 and 920 cm⁻¹. The aromatic ring is identified by the C=C stretching bands between 1600 and 1450 cm⁻¹ and the strong C-H out-of-plane bending bands characteristic of monosubstitution. The strong C-O stretching vibration around 1050 cm⁻¹ is typical for a secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI)-MS:
-
The sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
MS Data and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (134.18 g/mol ).
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 134 | [C₉H₁₀O]⁺ (Molecular Ion) |
| 117 | [M - OH]⁺ or [M - H₂O + H]⁺ |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation: The molecular ion at m/z 134 confirms the molecular formula. A common fragmentation pathway for benzylic alcohols is the loss of a hydroxyl radical (•OH) or a water molecule (H₂O), leading to ions at m/z 117 and 116, respectively. A significant peak at m/z 105 is likely due to the formation of the stable benzoyl cation. The tropylium ion at m/z 91 is a very common fragment in compounds containing a benzyl group. The phenyl cation at m/z 77 is also a characteristic fragment.
Visualizing Spectroscopic Data
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its molecular structure. While some of the presented data is for a closely related isomer due to the limited availability of public domain spectra for the target compound, the interpretations provide a strong predictive framework for its analysis. For definitive structural confirmation and purity assessment in a research or industrial setting, it is imperative to acquire and analyze the spectroscopic data on a verified sample of this compound.
References
An In-Depth Technical Guide to (R)-1-Phenyl-2-propen-1-ol: Synthesis, Characterization, and Application
Abstract: (R)-1-Phenyl-2-propen-1-ol stands as a cornerstone chiral building block in modern asymmetric synthesis. Its trifunctional nature, comprising a stereogenic carbinol center, a reactive allyl group, and an aromatic phenyl ring, offers a versatile scaffold for the construction of complex, high-value molecules. This guide provides an in-depth technical overview of its structural properties, spectroscopic signature, state-of-the-art synthetic protocols, and strategic applications in stereocontrolled transformations, tailored for researchers and professionals in drug development and fine chemical synthesis.
Introduction: The Strategic Value of Chiral Allylic Alcohols
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit profoundly different biological activities. Recognizing this, regulatory bodies globally have emphasized the development of single-enantiomer pharmaceuticals to optimize therapeutic outcomes and minimize off-target effects.
Within the synthetic chemist's toolkit, chiral allylic alcohols are prized intermediates. The convergence of a hydroxyl group, a reactive alkene, and a defined stereocenter makes them powerful precursors for building complex molecular architectures with exceptional stereocontrol. (R)-1-Phenyl-2-propen-1-ol, in particular, has emerged as a significant intermediate, providing a structural motif present in numerous biologically active compounds. This guide delineates the essential technical knowledge required to effectively synthesize, characterize, and utilize this valuable chiral synthon.
Chapter 1: Molecular Profile and Physicochemical Properties
A precise understanding of a compound's physical and structural properties is fundamental to its application in synthesis. This section consolidates the key identifiers and physicochemical data for (R)-1-Phenyl-2-propen-1-ol.
(R)-1-Phenyl-2-propen-1-ol is a chiral secondary alcohol. Its structural integrity and purity are paramount for its successful use in stereoselective synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (1R)-1-phenylprop-2-en-1-ol | [1] |
| CAS Number | 104713-12-4 | [1] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.17 g/mol | |
| Appearance | Colorless to light yellow liquid (typical) | N/A |
| Density | 1.021 g/mL at 20°C | N/A |
| Refractive Index (n²⁰/D) | 1.543 | N/A |
| Boiling Point | Data not consistently available | N/A |
| Specific Rotation [α] | Data not consistently available | N/A |
Note: While boiling point and specific rotation are critical parameters, verified values for this specific enantiomer are not consistently reported in publicly accessible literature. Researchers should rely on internally generated analytical data or supplier-provided certificates of analysis for batch-specific values.
Chapter 2: Spectroscopic & Chiroptical Characterization
Unambiguous structural confirmation and enantiomeric purity assessment are critical. This section details the expected spectroscopic fingerprint of (R)-1-Phenyl-2-propen-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts provide a clear signature for the compound.
| ¹H NMR (Proton) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl Protons (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5 protons, characteristic aromatic region. |
| Vinyl Proton (-CH=) | 5.90 - 6.10 | ddd | Complex coupling to methine and terminal vinyl protons. |
| Methine Proton (-CH(OH)-) | 5.15 - 5.25 | Doublet (d) | Coupled to the adjacent vinyl proton. |
| Terminal Vinyl Protons (=CH₂) | 5.05 - 5.30 | Multiplet (m) | Two non-equivalent protons, complex splitting. |
| Hydroxyl Proton (-OH) | 1.80 - 2.50 | Broad Singlet (br s) | Shift is concentration and solvent dependent. |
| ¹³C NMR (Carbon) | Typical Chemical Shift (δ, ppm) | Notes |
| Quaternary Phenyl Carbon (C-ipso) | 142.0 - 143.0 | Attached to the carbinol group. |
| Vinyl Carbon (-CH=) | 140.0 - 141.0 | Internal alkene carbon. |
| Phenyl Carbons (CH) | 126.0 - 129.0 | Aromatic carbons. |
| Terminal Vinyl Carbon (=CH₂) | 114.0 - 116.0 | Terminal alkene carbon. |
| Methine Carbon (-CH(OH)-) | 75.0 - 76.0 | The stereogenic carbinol carbon. |
Note: Predicted values are based on standard NMR principles and data for structurally similar compounds. Spectra should be acquired in a standard solvent like CDCl₃.[2][3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (Vinyl) | 3010 - 3095 | Sharp |
| C=C Stretch (Alkene) | 1640 - 1680 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |
| C-O Stretch (Secondary Alcohol) | 1050 - 1150 | Strong |
Source: Spectroscopic data is compiled from typical values and data available for racemic or related compounds.[2][5][6][7]
Chiroptical Properties
Optical rotation is the definitive measure of enantiomeric purity. The specific rotation, [α], is a characteristic physical property of a chiral compound.[8] It is measured using a polarimeter, and the value is dependent on the compound, temperature, solvent, concentration, and the wavelength of light used.[9] While enantiomers have identical physical properties, they rotate plane-polarized light in equal but opposite directions.[8] For (R)-1-Phenyl-2-propen-1-ol, obtaining a reliable specific rotation value is essential to calculate the enantiomeric excess (ee) of a synthetic batch.
Chapter 3: Gold-Standard Asymmetric Synthesis Protocol - CBS Reduction
The most reliable and widely adopted method for producing (R)-1-Phenyl-2-propen-1-ol is the asymmetric reduction of the corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one (benzalacetone). The Corey-Bakshi-Shibata (CBS) reduction is a premier choice for this transformation due to its high enantioselectivity, operational simplicity, and predictable stereochemical outcome.
Causality of the CBS Reduction
The success of the CBS reduction hinges on the use of a chiral oxazaborolidine catalyst, typically derived from the amino acid (S)-proline. The mechanism proceeds through a highly organized, six-membered ring transition state.
-
Catalyst Activation: The borane reducing agent (e.g., BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This pre-coordination enhances the Lewis acidity of the endocyclic boron atom.
-
Substrate Coordination: The ketone substrate (benzalacetone) coordinates to the now highly Lewis-acidic boron atom of the catalyst. Critically, the ketone orients itself to minimize steric clash, positioning its larger substituent (phenyl group) away from the chiral scaffold of the catalyst.
-
Stereoselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl face dictated by the catalyst's stereochemistry. Using the (S)-proline-derived catalyst directs the hydride to the Re-face of the ketone, yielding the (R)-alcohol.
This predictable facial selectivity is the cornerstone of the method's reliability in producing the desired enantiomer with high purity.
Experimental Workflow Diagram
Caption: Workflow for the CBS-catalyzed asymmetric reduction of benzalacetone.
Detailed Experimental Protocol
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Benzalacetone (1-phenylprop-2-en-1-one)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-CBS catalyst solution (0.1 eq).
-
Dilute the catalyst with anhydrous THF and cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. Stir the mixture for 10 minutes.
-
In a separate flask, dissolve benzalacetone (1.0 eq) in anhydrous THF.
-
Add the benzalacetone solution dropwise to the catalyst mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C. Vigorous gas evolution will occur.
-
Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (R)-1-Phenyl-2-propen-1-ol.
-
Characterize the product by NMR and measure its optical rotation to determine enantiomeric excess (ee).
Chapter 4: Application in Stereocontrolled Synthesis - Sharpless Asymmetric Epoxidation
The utility of (R)-1-Phenyl-2-propen-1-ol is best demonstrated by its role as a chiral director in subsequent transformations. The Sharpless Asymmetric Epoxidation is a canonical example, where the pre-existing stereocenter of the allylic alcohol controls the facial selectivity of epoxidation on the adjacent double bond, creating a second stereocenter with high diastereoselectivity.
Mechanistic Rationale
The Sharpless epoxidation employs a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, tert-butyl hydroperoxide (TBHP).
-
Catalyst Formation: The titanium alkoxide, allylic alcohol, and chiral tartrate ligand assemble into a dimeric catalytic species.
-
Stereodirecting Complex: The substrate, (R)-1-Phenyl-2-propen-1-ol, coordinates to the titanium center, creating a rigid, chiral environment around the alkene.
-
Directed Oxygen Transfer: The oxidant, TBHP, also coordinates to the titanium and delivers an oxygen atom to one face of the double bond. The specific face is dictated by the chirality of the tartrate ligand used. The "Sharpless mnemonic" predicts the stereochemical outcome:
-
Using L-(+)-Diethyl Tartrate will deliver the epoxide oxygen from the bottom face of the alkene when drawn in a standardized orientation.
-
Using D-(-)-Diethyl Tartrate will deliver the epoxide oxygen from the top face .
-
This substrate-directed, catalyst-controlled transformation allows for the predictable synthesis of highly functionalized, diastereomerically pure epoxy alcohols, which are themselves versatile synthetic intermediates.
Reaction Pathway Diagram
Caption: Sharpless epoxidation of (R)-1-phenyl-2-propen-1-ol using L-(+)-DET.
Detailed Experimental Protocol
Materials:
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
(R)-1-Phenyl-2-propen-1-ol
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Anhydrous Dichloromethane (DCM), pre-cooled to -20 °C
-
3Å Molecular Sieves, activated
-
10% aqueous tartaric acid solution
Procedure:
-
To a flame-dried round-bottom flask containing activated 3Å molecular sieves and a stir bar, add anhydrous DCM and cool to -20 °C (dry ice/acetone bath).
-
Add L-(+)-DET (1.2 eq) followed by the dropwise addition of Ti(O-iPr)₄ (1.0 eq). Stir the resulting yellow solution for 10 minutes.
-
Add a solution of (R)-1-Phenyl-2-propen-1-ol (1.0 eq) in DCM dropwise. Stir for 30 minutes at -20 °C.
-
Add TBHP (1.5 eq) dropwise, keeping the internal temperature below -15 °C.
-
Seal the flask and store it in a freezer at -20 °C. Monitor the reaction by TLC. The reaction may take 12-24 hours.
-
Upon completion, quench the reaction by adding 10% aqueous tartaric acid solution and stirring vigorously for 1 hour at -20 °C, then warming to room temperature.
-
Separate the layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Chapter 5: Safety and Handling
(R)-1-Phenyl-2-propen-1-ol is an irritant and requires careful handling to ensure laboratory safety.
-
Hazard Identification:
-
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[11][12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]
-
Avoid contact with skin and eyes.[13]
-
Keep away from ignition sources as related compounds may be combustible.[12]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Some suppliers recommend storage at -20°C.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
(R)-1-Phenyl-2-propen-1-ol is a powerful and versatile chiral intermediate. Its value is derived not only from its own stereocenter but from its ability to direct the formation of new stereocenters in subsequent reactions. A thorough understanding of its properties, coupled with robust synthetic and analytical methods like the CBS reduction and Sharpless epoxidation, enables chemists to leverage this building block for the efficient and elegant synthesis of complex chiral molecules critical to the pharmaceutical and fine chemical industries.
References
- 1. pschemicals.com [pschemicals.com]
- 2. spectrabase.com [spectrabase.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum [chemicalbook.com]
- 6. 1-PHENYL-2-PROPANOL(14898-87-4) IR Spectrum [chemicalbook.com]
- 7. 2-Propen-1-ol, 3-phenyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chemical-label.com [chemical-label.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
An In-Depth Technical Guide to the Stereoisomers of 1-Phenylprop-2-en-1-ol: Synthesis, Resolution, and Characterization
Authored by: A Senior Application Scientist
Abstract
Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. 1-Phenylprop-2-en-1-ol, a chiral allylic alcohol, serves as a valuable stereospecific building block for the synthesis of complex, biologically active molecules. Its two enantiomers, (R)-1-phenylprop-2-en-1-ol and (S)-1-phenylprop-2-en-1-ol, possess identical physical properties except for their interaction with plane-polarized light, but can exhibit profoundly different behaviors in a chiral biological environment. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore both classical resolution of a racemic mixture and modern asymmetric synthesis as viable pathways to obtaining the enantiopure forms of this versatile synthon.
The Strategic Importance of Stereoisomerism
In the context of pharmacology, the human body is an inherently chiral environment, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the interaction of a chiral drug with its biological target is often highly stereospecific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, exhibit a different activity, or even be responsible for adverse effects.[1] For instance, (S)-(+)-naproxen is a well-known non-steroidal anti-inflammatory drug (NSAID), whereas its (R)-(–)-enantiomer is a liver toxin with no analgesic benefit.[1] Similarly, while (S,S)-(+)-ethambutol is used to treat tuberculosis, its (R,R)-(–)-enantiomer can cause blindness.[1]
This stereoselectivity underscores the critical need for robust methods to synthesize and isolate single enantiomers. This compound, with its chiral center at the carbinol carbon, is a prime example of a precursor whose stereochemical integrity is paramount for its downstream applications in multi-step syntheses.
Synthetic Pathways to this compound
There are two primary strategies for obtaining enantiomerically pure this compound: the synthesis of a racemic mixture followed by chiral resolution, or the direct synthesis of a single enantiomer through an asymmetric route. The choice of strategy often depends on factors such as cost, scale, and available expertise.
2.1. Synthesis of Racemic (±)-1-Phenylprop-2-en-1-ol
The most direct and common laboratory-scale synthesis of the racemic alcohol involves the Grignard reaction. This method leverages the nucleophilic addition of a vinyl organometallic reagent to benzaldehyde.[2][3]
Objective: To synthesize racemic this compound from benzaldehyde and vinylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small volume of anhydrous THF to cover the magnesium.[4]
-
Add a solution of vinyl bromide in anhydrous THF dropwise via the addition funnel. The reaction should initiate spontaneously, evidenced by turbidity and gentle reflux. If it does not, gentle warming or the addition of an iodine crystal may be required.[4] Maintain a gentle reflux by controlling the rate of addition.
-
Once all the vinyl bromide has been added, stir the grey-black mixture at room temperature for an additional 30-60 minutes to ensure complete formation of vinylmagnesium bromide.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice-water bath.
-
Add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise to the stirred Grignard reagent. The addition should be slow enough to maintain a controlled reaction temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide salt and dissolve the inorganic magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure (±)-1-phenylprop-2-en-1-ol.
2.2. Asymmetric Synthesis: The Enantioselective Approach
Asymmetric synthesis provides a more elegant and atom-economical route to a single enantiomer, bypassing the need to resolve a racemic mixture.[5][6] A highly reliable method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, 1-phenylprop-2-en-1-one (phenyl vinyl ketone).[7][8][9]
The CBS reduction utilizes a chiral oxazaborolidine catalyst that complexes with borane, creating a chiral hydride-donating complex. This complex then coordinates to the ketone in a sterically defined manner, leading to a facial-selective hydride transfer to the carbonyl carbon.[9][10] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates whether the (R)- or (S)-alcohol is formed, respectively.
This method is highly valued for its predictability and typically achieves excellent enantiomeric excess (ee >95%).[8] Alternative methods include enantioselective reductions using enzymes like perakine reductase or other metal-catalyzed systems.[11][12]
Chiral Resolution: Separating the Enantiomers
When a racemic mixture is synthesized, the enantiomers must be separated. This process, known as chiral resolution, relies on converting the enantiomers into diastereomers, which have different physical properties and can be separated by standard techniques like crystallization or chromatography.[5] A highly effective modern approach is enzymatic kinetic resolution.
3.1. Lipase-Catalyzed Kinetic Resolution
Kinetic resolution exploits the fact that an enzyme will often react at different rates with the two enantiomers of a racemic substrate. Lipases are particularly effective for resolving chiral alcohols.[13][14] In a typical procedure, a lipase such as Novozym 435 (Candida antarctica lipase B) is used to catalyze the acylation of the alcohol with an acyl donor like vinyl acetate.[15][16]
The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-alcohol and the newly formed (R)-acetate in high enantiomeric excess. The (R)-acetate can then be hydrolyzed back to the (R)-alcohol.
Objective: To resolve (±)-1-phenylprop-2-en-1-ol using Novozym 435.
Materials:
-
(±)-1-Phenylprop-2-en-1-ol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., n-hexane, toluene)
-
Orbital shaker with temperature control
-
Chiral HPLC system for monitoring enantiomeric excess (ee)
Procedure:
-
Reaction Setup: In a flask, dissolve (±)-1-phenylprop-2-en-1-ol in the anhydrous organic solvent.
-
Add vinyl acetate (typically 1.0-1.5 equivalents).
-
Add the immobilized lipase, Novozym 435 (e.g., 10-20 mg per mmol of substrate).[15]
-
Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40-50 °C).[17]
-
Monitoring: Periodically withdraw small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Termination: When the reaction reaches approximately 50% conversion (which should correspond to the highest ee for both components), stop the reaction by filtering off the enzyme. The immobilized enzyme can often be washed and reused.
-
Separation: Remove the solvent under reduced pressure. The remaining mixture of unreacted alcohol (one enantiomer) and the ester (the other enantiomer) can be separated by standard silica gel column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the corresponding pure alcohol enantiomer.
Stereochemical Characterization
Once the enantiomers are synthesized or resolved, their identity and stereochemical purity must be rigorously confirmed.
4.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for determining the enantiomeric purity (ee) of a sample.[18] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs are widely used and highly effective for separating chiral alcohols.[19][20]
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio is a critical parameter and should be optimized to achieve baseline resolution.[20]
-
Flow Rate: 0.5 - 1.0 mL/min. A lower flow rate can often improve resolution.[20]
-
Column Temperature: 25 °C (controlled by a column oven).
-
Detection: UV at 210 nm or 254 nm.
-
Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.
| Parameter | Typical Starting Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Offers broad enantioselectivity for a wide range of compounds, including alcohols, through a combination of interactions (hydrogen bonding, π-π stacking, steric hindrance).[19] |
| Mobile Phase | n-Hexane / Isopropanol (95:5 to 85:15 v/v) | Normal phase mode is typical. The alcohol modifier (isopropanol) is crucial for elution and selectivity; its concentration must be precisely controlled and optimized.[20] |
| Flow Rate | 0.5 mL/min | Slower flow rates increase the interaction time between the analyte and the CSP, often leading to better resolution (Rs) at the cost of longer analysis time.[20] |
| Temperature | 25 °C | Temperature affects the thermodynamics of the chiral recognition process and must be kept stable to ensure reproducible retention times and selectivity.[20] |
Table 1: Key Parameters for Chiral HPLC Method Development.
4.2. Polarimetry
Polarimetry is the classical method for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a sample.[21] This property is known as optical activity.[22] Enantiomers rotate light by equal amounts but in opposite directions.[23] The dextrorotatory enantiomer is designated as (+) and the levorotatory as (–). The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
Properties of (R)- and (S)-1-Phenylprop-2-en-1-ol
While enantiomers share most physical properties, their distinct three-dimensional structures are key.
| Property | (S)-1-Phenylprop-2-en-1-ol | (R)-1-Phenylprop-2-en-1-ol | Reference |
| IUPAC Name | (1S)-1-phenylprop-2-en-1-ol | (1R)-1-phenylprop-2-en-1-ol | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀O | C₉H₁₀O | [24] |
| Molecular Weight | 134.17 g/mol | 134.17 g/mol | [24] |
| XLogP3 | 1.9 | 1.9 | --INVALID-LINK--, --INVALID-LINK-- |
| Specific Rotation [α] | Sign is opposite to (R)-enantiomer | Sign is opposite to (S)-enantiomer | [23] |
| Biological Activity | Potentially different from (R)-enantiomer | Potentially different from (S)-enantiomer | [1] |
Table 2: Comparative Properties of this compound Enantiomers.
The most significant difference lies in their potential biological activity. As chiral building blocks, the absolute configuration of the starting alcohol will determine the final stereochemistry of a complex target molecule, which in turn governs its interaction with biological systems. For example, derivatives of chiral 2-arylpropionic acids are a major class of NSAIDs, where the (S)-enantiomer is typically the active form.[25] Therefore, enantiopure this compound is a critical intermediate for accessing specific stereoisomers of more complex pharmaceutical agents.
Conclusion
The stereoisomers of this compound represent more than a mere academic curiosity; they are enabling tools for the precise construction of chiral molecules in pharmaceutical and materials science. Understanding the methodologies for their synthesis, separation, and characterization is essential for any research program that relies on stereochemical control. This guide has outlined robust and validated approaches, from classical Grignard synthesis and enzymatic resolution to the more advanced asymmetric CBS reduction. The successful application of these protocols, particularly the rigorous analytical verification via chiral HPLC, ensures the stereochemical fidelity required for the development of next-generation, single-enantiomer therapeutics and advanced materials.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. homework.study.com [homework.study.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. books.rsc.org [books.rsc.org]
- 6. york.ac.uk [york.ac.uk]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-phenylprop-2-en-1-ol: Synthesis, Safety, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-phenylprop-2-en-1-ol (CAS No. 4393-06-0), a chiral allylic alcohol with significant applications in synthetic organic chemistry and as a building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, safety protocols, and its role as a versatile chiral intermediate.
Chemical Identity and Properties
This compound, also known as 1-phenylallyl alcohol or α-vinylbenzyl alcohol, is an aromatic alcohol characterized by a phenyl group and a vinyl group attached to the same carbinol carbon. This structure imparts chirality, making it a valuable precursor for the synthesis of enantiomerically pure compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4393-06-0 | [1][2] |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.18 g/mol | [1][3] |
| Appearance | Not explicitly stated for racemate; likely a liquid or low-melting solid. | General knowledge |
| Synonyms | 1-Phenylallyl alcohol, α-Vinylbenzyl alcohol, a-Vinylbenzyl Alcohol, Vinylbenzylalcohol, a-Phenylallyl Alcohol, 3-Phenylpropene-3-ol | [1][2] |
| Storage | 2-8°C in a refrigerator. | [2] |
Safety Data and Handling
Table 2: GHS Hazard Information for this compound Enantiomers
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
Source: Information derived from safety data for the individual enantiomers.
Recommended Handling Procedures
Given the potential for skin, eye, and respiratory irritation, standard laboratory safety protocols should be strictly followed when handling this compound.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[4] Contaminated clothing should be removed and laundered before reuse.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended for fine chemicals, storage at 2-8°C is advisable.[2]
First Aid Measures
In the event of exposure, the following first-aid measures are recommended:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
The Critical Role of Chirality in Drug Development
The presence of a stereocenter in this compound makes it a valuable chiral building block in medicinal chemistry.[6][7] The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[6] Consequently, the ability to synthesize enantiomerically pure drugs is of paramount importance in modern drug discovery.
Chiral allylic alcohols, such as this compound, are versatile intermediates in asymmetric synthesis, allowing for the introduction of specific stereochemistry into a target molecule.[7] This control over the three-dimensional arrangement of atoms is crucial for optimizing the interaction of a drug with its biological target, thereby enhancing its efficacy and safety profile.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS No: 4393-06-0 [aquigenbio.com]
- 5. aobchem.com [aobchem.com]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
Synonyms for 1-phenylprop-2-en-1-ol (e.g., α-vinylbenzyl alcohol)
An In-Depth Technical Guide to 1-Phenylprop-2-en-1-ol (α-Vinylbenzyl Alcohol)
Introduction
This compound, a secondary allylic alcohol, serves as a versatile and crucial intermediate in organic synthesis. Known by several common names, most notably α-vinylbenzyl alcohol, its structure combines a phenyl ring, a hydroxyl group, and a vinyl group, offering multiple sites for chemical modification. This trifecta of functional groups makes it a valuable building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
Accurate identification is paramount in chemical research. This compound is cataloged under various names and identifiers across chemical literature and databases. Understanding these synonyms is key to conducting comprehensive literature searches.
Systematic IUPAC Name: this compound
Common Synonyms:
The molecule exists as a racemate, (±)-1-phenylprop-2-en-1-ol, but its enantiomers, (S)-1-Phenyl-2-propen-1-ol and (R)-1-Phenyl-2-propen-1-ol, are also commercially available and studied.[3][4]
Key Chemical Identifiers:
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are fundamental for the practical handling, characterization, and quality control of this compound.
Physical Properties
The compound is typically a liquid at room temperature with the following properties:
| Property | Value | Source(s) |
| Form | Liquid | |
| Boiling Point | 101-102 °C at 12 mmHg | [8][9] |
| Density | 1.021 g/mL at 25 °C | [8][9] |
| Refractive Index (n20/D) | 1.54 | [8][9] |
| Flash Point | 94.4 °C (202 °F) | [2][10] |
Spectroscopic Signature
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characteristic. Key signals include multiplets for the aromatic protons (approx. 7.2-7.4 ppm), a doublet for the benzylic proton adjacent to the hydroxyl group, multiplets for the vinyl protons, and a broad singlet for the hydroxyl proton.[1][7]
-
¹³C NMR (CDCl₃): The carbon spectrum will show distinct signals for the aromatic carbons, the carbinol carbon (CH-OH), and the two vinyl carbons, providing a clear carbon skeleton fingerprint.
-
Infrared (IR) Spectroscopy: The IR spectrum displays a prominent broad absorption band for the O-H stretch (approx. 3300-3500 cm⁻¹), C-H stretches for the aromatic and vinyl groups (approx. 3000-3100 cm⁻¹), a C=C stretch for the vinyl group (approx. 1640 cm⁻¹), and strong C-O stretching (approx. 1000-1100 cm⁻¹).[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 134.[11][12] Common fragmentation patterns involve the loss of water (m/z 116) and the formation of the stable tropylium ion (m/z 91) or a benzoyl cation (m/z 105).[12]
Caption: Molecular structure of this compound.
Synthesis and Purification Protocol
The most common and reliable laboratory synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a vinyl Grignard reagent to benzaldehyde. This method is highly effective for forming the critical carbon-carbon bond.
Causality in Experimental Design
The choice of a Grignard reaction is dictated by its efficiency and predictability. Anhydrous conditions are critical because Grignard reagents are potent bases and will be quenched by protic solvents like water. Tetrahydrofuran (THF) is an ideal solvent as its ether oxygens stabilize the Grignard reagent. The reaction is typically run at low temperatures to control its exothermicity and minimize side reactions. A mild acid workup (e.g., saturated aqueous ammonium chloride) is used to protonate the intermediate alkoxide without causing acid-catalyzed dehydration of the final allylic alcohol product.
Step-by-Step Synthesis Protocol
-
Apparatus Setup: A three-neck round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a dropping funnel, a condenser, and a gas inlet.
-
Grignard Reagent Preparation: In the reaction flask, add magnesium turnings. A solution of vinyl bromide in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and maintained at a gentle reflux until all the magnesium is consumed. The resulting dark grey solution is vinylmagnesium bromide.
-
Addition of Aldehyde: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of benzaldehyde in anhydrous THF is then added dropwise. This step is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This step protonates the magnesium alkoxide and precipitates magnesium salts.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the reactivity of its functional groups. It serves as a precursor for a variety of more complex structures.
Key Reactions
-
Etherification: The hydroxyl group can be readily converted into an ether. For instance, reaction with alcohols in the presence of an acid catalyst can yield cinnamyl ethers.[8][10]
-
Isomerization: As an allyl alcohol derivative, it can undergo isomerization reactions, often catalyzed by transition metal complexes, to form the corresponding enol or ketone.[8][10]
-
Epoxidation: The vinyl group is susceptible to epoxidation. Asymmetric epoxidation methods have been developed for the kinetic resolution of the racemic alcohol.[8][10]
-
Coupling Reactions: It can participate in various coupling reactions. For example, it has been shown to couple with aldehydes in the presence of a Ruthenium catalyst.[8][10]
Role in Drug Discovery and Medicinal Chemistry
While not typically a final drug product itself, this compound is a valuable scaffold. The "1,3-diphenylpropene" core, which can be derived from this alcohol, is present in many biologically active molecules. For example, derivatives of the oxidized analogue, chalcone (1,3-diphenylprop-2-en-1-one), have been extensively studied as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs.[13] The ability to easily modify the phenyl ring, the hydroxyl group, and the vinyl moiety allows for the creation of diverse libraries of compounds for screening in drug discovery campaigns.[14][15]
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
GHS Hazard Statements: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]
-
Precautions: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a deceptively simple molecule with significant synthetic potential. Its well-defined physical and spectroscopic properties, coupled with a straightforward and scalable synthesis, make it a reliable tool for chemists. Its true value is realized in its role as a versatile intermediate, providing a gateway to a wide range of more complex molecular architectures, including those with promising applications in drug discovery and development. A thorough understanding of its nomenclature, properties, and reactivity is fundamental for any researcher looking to leverage this valuable chemical building block.
References
- 1. spectrabase.com [spectrabase.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. VINYLBENZYL ALCOHOL | 42273-76-7 [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MolProphet: A One-Stop, General Purpose, and AI-Based Platform for the Early Stages of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-Phenylprop-2-en-1-ol
Introduction: The Significance of a Versatile Chiral Allylic Alcohol
In the landscape of modern organic synthesis and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even harmful. Chiral 1-phenylprop-2-en-1-ol stands out as a particularly valuable chiral building block. As an allylic alcohol, it possesses two reactive functional groups—the hydroxyl and the alkene—that can be manipulated with high stereochemical control, making it a versatile precursor for a wide array of more complex, biologically active molecules.
This guide provides an in-depth exploration of the primary strategies for the enantioselective synthesis of this compound. We move beyond simple procedural lists to dissect the underlying principles and rationale behind state-of-the-art methodologies. The protocols described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the technical insights needed to successfully produce this key chiral intermediate with high optical purity.
The principal strategies covered include:
-
Asymmetric Reduction of a Prochiral Ketone: A direct and atom-economical approach to establish the chiral center.
-
Lipase-Catalyzed Kinetic Resolution: An enzymatic method to separate enantiomers from a racemic mixture.
-
Dynamic Kinetic Resolution (DKR): A highly efficient chemoenzymatic process that overcomes the yield limitations of traditional kinetic resolution.
Strategy 1: Asymmetric Reduction of Phenyl Prop-2-en-1-one
The most direct route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, phenyl prop-2-en-1-one (an α,β-unsaturated ketone). This approach constructs the stereocenter in a single, highly controlled step. Two leading methodologies in this class are the Corey-Bakshi-Shibata (CBS) reduction and Asymmetric Transfer Hydrogenation (ATH).
Method A: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a renowned and powerful method for the enantioselective reduction of ketones.[1][2] Its reliability stems from a well-defined mechanistic pathway that offers predictable stereochemical outcomes and excellent enantioselectivity for a broad range of substrates.[3][4]
Expertise & Causality: The heart of the CBS reduction is a chiral oxazaborolidine catalyst, typically derived from the amino acid proline.[3][5] The mechanism involves the coordination of borane (BH₃) to the Lewis basic nitrogen atom of the catalyst. This coordination activates the borane as a hydride donor while simultaneously increasing the Lewis acidity of the catalyst's endocyclic boron atom.[1][4][5] The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, favoring the presentation of one of the ketone's two prochiral faces to the activated borane. The hydride is delivered via a rigid, six-membered ring transition state, ensuring high fidelity in the stereochemical outcome.[4] The choice of an (S)-proline-derived catalyst, for instance, reliably produces the (R)-alcohol.
Caption: Catalytic cycle of the CBS reduction.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃-THF, 1 M in THF)
-
Phenyl prop-2-en-1-one
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mmol, 1.0 mL of 1 M solution).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add BH₃-THF solution (6.0 mmol, 6.0 mL of 1 M solution) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve phenyl prop-2-en-1-one (10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C to destroy excess borane. (Caution: Hydrogen gas evolution).
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the enantiopure alcohol.
Method B: Asymmetric Transfer Hydrogenation (ATH)
ATH is an operationally simple and highly effective alternative to methods requiring high-pressure hydrogen gas.[6][7] It utilizes a stable hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst.[8]
Expertise & Causality: The most successful ATH catalysts are typically half-sandwich ruthenium(II) complexes bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The mechanism involves the formation of a ruthenium-hydride species from the hydrogen donor. The ketone substrate coordinates to the metal center, and the hydride is transferred to the carbonyl carbon while a proton is simultaneously transferred from the coordinated amine ligand to the carbonyl oxygen. This bifunctional, concerted mechanism occurs through a well-organized six-membered transition state, which is responsible for the high degree of enantioselectivity. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the reduction.
Caption: General workflow for Asymmetric Transfer Hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN
-
Phenyl prop-2-en-1-one
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.01 mmol) and (S,S)-TsDPEN (0.022 mmol). Add 5 mL of anhydrous DCM and stir the resulting orange solution for 20 minutes at room temperature.
-
Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Substrate Addition: Add phenyl prop-2-en-1-one (1.0 mmol) to the catalyst solution, followed by the HCOOH/Et₃N mixture (2 mL).
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature (approx. 25-30 °C). Monitor the reaction by TLC until the starting ketone is fully consumed (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
Strategy 2: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective biocatalysts for this purpose.[9]
Expertise & Causality: This method begins with racemic this compound, which is readily synthesized. A lipase, such as the immobilized Candida antarctica Lipase B (commonly known as Novozym 435), is introduced.[10] In the presence of an acyl donor (e.g., vinyl acetate), the enzyme exhibits high enantioselectivity, catalyzing the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other.[11][12] The result is a mixture of the acylated (R)-ester and the unreacted (S)-alcohol. These two compounds have different chemical properties and can be easily separated by standard chromatographic techniques. The primary limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%, as half of the starting material is converted into the other enantiomer's ester.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Asymmetric synthesis of (S)-1-phenyl-1-propanol using chiral catalysts
An Application Guide to the Asymmetric Synthesis of (S)-1-phenyl-1-propanol
Abstract: (S)-1-phenyl-1-propanol is a high-value chiral intermediate pivotal in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemical integrity is paramount for biological efficacy, necessitating robust and highly selective synthetic methodologies. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the asymmetric synthesis of (S)-1-phenyl-1-propanol via the enantioselective reduction of propiophenone. We will explore and provide detailed protocols for three leading catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric hydrogenation, and a biocatalytic approach, offering a comparative analysis to guide methodology selection.
Introduction: The Imperative of Chirality
In the landscape of modern organic synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical necessity. Chiral molecules, particularly enantiomerically pure alcohols, serve as fundamental building blocks for complex bioactive compounds. (S)-1-phenyl-1-propanol is one such building block, where the specific spatial arrangement of the hydroxyl group dictates the pharmacological profile of its derivatives. The primary and most efficient route to this molecule is the asymmetric reduction of the prochiral ketone, propiophenone. The success of this transformation hinges on the catalyst, which creates a chiral environment to direct the approach of the reducing agent to one specific face of the carbonyl group.
This guide delves into the theoretical underpinnings and practical execution of state-of-the-art catalytic methods, emphasizing the causality behind experimental choices to ensure reproducible and high-fidelity outcomes.
Part 1: The Corey-Bakshi-Shibata (CBS) Reduction: Precision through Oxazaborolidine Catalysis
The CBS reduction, a landmark in asymmetric synthesis, utilizes a chiral oxazaborolidine catalyst to mediate the highly enantioselective reduction of ketones by borane.[1][2] Its predictability, operational simplicity, and typically high enantiomeric excesses make it a first-choice method for many applications.
Mechanism and Rationale for Enantioselectivity
The efficacy of the CBS reduction lies in a well-defined, catalyst-controlled transition state. The catalytic cycle involves several key steps:
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃), which serves as the stoichiometric reductant. This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst and activates the borane to become a more potent hydride donor.[3]
-
Ketone Coordination: The propiophenone substrate coordinates to the now more Lewis-acidic endocyclic boron atom. The catalyst's chiral framework sterically dictates that the ketone coordinates via its more accessible lone pair, which positions the larger phenyl group away from the catalyst's bulky substituent.
-
Stereoselective Hydride Transfer: The hydride is delivered from the borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state.[3] This intramolecular transfer ensures high facial selectivity, leading to the formation of the desired (S)-alcohol when using the (S)-CBS catalyst.
-
Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the catalyst for the next cycle.[3] An acidic workup is required to hydrolyze the borate ester and yield the final alcohol product.
Visualizing the CBS Catalytic Cycle
Caption: Catalytic cycle of the CBS reduction.
Experimental Protocol: CBS Reduction of Propiophenone
This protocol is designed to be a self-validating system. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents, as moisture can significantly degrade both the borane reagent and the enantioselectivity of the reaction.[3]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
Propiophenone (purified by distillation)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (1 M HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and inert gas inlet.
Procedure:
-
Reaction Setup: Assemble the glassware hot from the oven and allow it to cool under a stream of argon. Charge the reaction flask with (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 0.1 eq) and anhydrous THF (20 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Add the BH₃•THF solution (6.0 mL, 6.0 mmol, 0.6 eq) dropwise to the catalyst solution over 10 minutes. Stir the resulting mixture for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, prepare a solution of propiophenone (1.34 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. The slow addition is crucial to minimize the uncatalyzed background reduction, which would lower the enantiomeric excess.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the propiophenone is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to destroy any excess borane. Vigorous hydrogen evolution will be observed.
-
Workup: Warm the mixture to room temperature and concentrate it under reduced pressure. Add 1 M HCl (20 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-1-phenyl-1-propanol as a colorless oil.
-
Analysis: Determine the yield. Confirm the structure using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Part 2: Noyori Asymmetric Hydrogenation: Harnessing Ruthenium-BINAP Catalysis
The Noyori asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of a wide range of ketones.[4] It employs a ruthenium catalyst bearing a chiral phosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and molecular hydrogen as the reductant.[5][6]
Mechanism and Principle
The catalytic cycle is believed to proceed via a metal-ligand bifunctional mechanism, where both the ruthenium center and the coordinated ligand participate in the key bond-forming step.
-
Precatalyst Activation: The Ru(II) dihalide precatalyst reacts with H₂ to form the active Ru-hydride species.[5][7]
-
Substrate Coordination: The ketone coordinates to the ruthenium center. The chiral BINAP ligand creates a highly asymmetric environment, forcing the ketone to bind in a specific orientation to minimize steric clashes.
-
Hydrogenation: The hydrogenation occurs through a concerted, six-membered pericyclic transition state involving the Ru-H bond, the carbonyl group, and an N-H group from a diamine ligand often used in modern Noyori-type catalysts. This bifunctional mechanism avoids the need for a separate base to deprotonate the hydrogen, leading to high efficiency.
-
Product Release: The chiral alcohol product is released, and the catalyst is regenerated to continue the cycle.
Visualizing the Noyori Hydrogenation Workflow
Caption: Experimental workflow for Noyori asymmetric hydrogenation.
Experimental Protocol: Ru-BINAP Catalyzed Hydrogenation
This protocol requires specialized high-pressure equipment (autoclave or Parr hydrogenator) and should only be performed by personnel trained in its safe operation.
Materials:
-
[RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru-(S)-BINAP precatalyst
-
Propiophenone
-
Anhydrous, degassed Methanol (MeOH)
-
High-pressure autoclave with a glass liner and magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Loading: In a glovebox or under an inert atmosphere, charge the glass liner of the autoclave with the Ru-(S)-BINAP catalyst (e.g., at a substrate-to-catalyst ratio [S/C] of 1000:1 to 5000:1).
-
Substrate and Solvent: Add propiophenone (e.g., 10 mmol) and anhydrous, degassed methanol (20 mL).
-
Autoclave Assembly: Seal the liner inside the autoclave according to the manufacturer's instructions.
-
Inerting and Hydrogenation: Remove the autoclave from the glovebox. Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen (3-4 times) to remove all air.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 80 atm H₂) and heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.
-
Monitoring: The reaction is typically run for a set time (e.g., 12-24 hours). The progress can be followed by monitoring the pressure drop.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Isolation and Purification: Open the autoclave, remove the contents, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography as described in the CBS protocol.
-
Analysis: Characterize the product and determine the enantiomeric excess using standard analytical techniques.
Part 3: Biocatalytic Reduction: A Green Chemistry Alternative
Biocatalysis offers an environmentally benign route to chiral alcohols, operating under mild conditions (room temperature, neutral pH) in aqueous media.[8] The reduction is performed by alcohol dehydrogenases (ADHs), often used within whole microbial cells like baker's yeast (Saccharomyces cerevisiae), which provides the necessary enzymes and cofactor (NADH) regeneration system.[9][10]
Experimental Protocol: Yeast-Mediated Reduction of Propiophenone
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or Glucose
-
Tap water
-
Propiophenone
-
Ethyl acetate
-
Celite®
-
Erlenmeyer flask and orbital shaker
Procedure:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve sucrose (20 g) in warm tap water (200 mL). Add the active dry yeast (10 g) and swirl gently. Let the culture activate for 30-60 minutes at ~30 °C until signs of fermentation (foaming) are evident.
-
Substrate Addition: Add propiophenone (500 mg, 3.7 mmol) to the activated yeast culture. To improve dispersion, the ketone can be pre-dissolved in a minimal amount of ethanol (~1-2 mL).
-
Bioreduction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Place the flask in an orbital shaker and incubate at 30 °C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
Workup: After the incubation period, add a filter aid like Celite® (~10 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with water and then with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography and analyze for yield and enantiomeric excess. While often highly selective, the ee% can be variable depending on the yeast strain and conditions.
Comparative Data of Catalytic Systems
| Parameter | CBS Reduction | Noyori Asymmetric Hydrogenation | Biocatalytic (Yeast) Reduction |
| Catalyst | (S)-Me-CBS Oxazaborolidine | Ru-(S)-BINAP Complex | Saccharomyces cerevisiae (ADH) |
| Catalyst Loading | 5-10 mol% | 0.02 - 0.1 mol% | Stoichiometric (by weight) |
| Reducing Agent | Borane (BH₃•THF) | Hydrogen Gas (H₂) | Glucose (for NADH regeneration) |
| Temp. (°C) | 0 to Room Temp | 30 - 80 °C | 25 - 35 °C |
| Pressure | Atmospheric | 50 - 100 atm | Atmospheric |
| Typical Yield | >90% | >95% | Variable (50-80%) |
| Typical ee (%) | >95%[1][11] | >98%[5] | Variable (often >90%)[9] |
| Key Advantage | High ee, predictable, mild conditions | High atom economy, very low catalyst loading | Green, safe, mild conditions |
| Key Limitation | Stoichiometric borane waste | Requires high-pressure equipment | Lower substrate concentration, longer times |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Note: One-Pot Synthesis of Chiral Amines from Racemic Alcohols via Hydrogen Autotransfer Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are indispensable building blocks in the pharmaceutical, agrochemical, and fine chemical industries, with a significant percentage of top-selling drugs containing at least one stereogenic amine center.[1] Traditional synthetic routes often suffer from limitations such as the 50% theoretical yield cap of kinetic resolutions or the need for pre-functionalized starting materials.[2][3] This guide details the principles and protocols for the one-pot synthesis of enantiomerically pure amines directly from racemic alcohols. By leveraging the power of Dynamic Kinetic Resolution (DKR) through "Borrowing Hydrogen" or "Hydrogen Autotransfer" cascades, this methodology offers an atom-economical and environmentally benign alternative, converting the entirety of a racemic starting material into a single, valuable chiral product with only water as a byproduct.[4][5] We will explore both chemoenzymatic and dual-enzymatic systems, providing detailed protocols, troubleshooting advice, and a comparative analysis of catalytic strategies.
The Strategic Advantage: From Racemates to Pure Enantiomers in a Single Pot
The challenge in synthesizing chiral molecules is not merely creating the desired enantiomer, but also avoiding the waste associated with the unwanted one. Kinetic Resolution (KR), a classical method, separates a racemate by selectively reacting one enantiomer, but is inherently limited to a 50% maximum yield.[6] Deracemization strategies, which convert the unwanted enantiomer into the desired one, offer a path to 100% theoretical yield.[3]
The one-pot conversion of racemic alcohols to chiral amines via a Dynamic Kinetic Resolution (DKR) process is a premier example of such a strategy. This is most elegantly achieved through a "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) catalytic cycle.[7][8] This process is a redox-neutral cascade where the catalyst temporarily "borrows" hydrogen from the alcohol to enable a downstream reaction before returning it to a later intermediate.[5]
The core logic of the process is as follows:
-
Oxidation & Racemization: The catalyst selectively oxidizes one enantiomer of the racemic alcohol to a prochiral ketone. Concurrently, a compatible racemization mechanism ensures that the unreactive alcohol enantiomer is continuously converted into the reactive one, feeding it into the catalytic cycle. This in-situ racemization is the key to overcoming the 50% yield limit.[6][9]
-
Condensation: The in situ-generated ketone condenses with an amine source (e.g., ammonia) to form a prochiral imine intermediate.[10]
-
Enantioselective Reduction: The catalyst, now holding the "borrowed" hydrogen, performs a stereoselective reduction of the imine, creating the final enantioenriched amine product.[1][11]
This entire sequence occurs in a single reaction vessel, avoiding the need for isolation of intermediates, which significantly improves process efficiency and reduces waste.[4]
Catalytic Systems: A Comparative Overview
The success of the one-pot synthesis hinges on the selection of a compatible and efficient catalytic system. The primary challenge is ensuring that the catalyst(s) for racemization and asymmetric reduction work in harmony without mutual inhibition.[9] Two main strategies have proven highly effective: dual-enzyme biocatalysis and chemoenzymatic systems.
| Catalytic System | Description | Advantages | Challenges | Key References |
| Dual-Enzyme Biocatalysis | A redox-neutral cascade using two enzymes. An Alcohol Dehydrogenase (ADH) oxidizes the alcohol to a ketone, and an Amine Dehydrogenase (AmDH) reduces the resulting imine. The NAD⁺/NADH cofactor is recycled internally. | High enantioselectivity (>99% ee), mild reaction conditions (near-neutral pH, room temp), environmentally benign (water as solvent), no metal contaminants. | Enzyme stability can be an issue, substrate scope may be limited by enzyme specificity, cofactor cost/stability for in vitro systems. | [4][12][13] |
| Chemoenzymatic DKR | Combines a metal catalyst (e.g., Ru, Ir, Pd) for racemization of the alcohol with an enzyme (e.g., lipase, protease, AmDH) for the enantioselective acylation or amination step. | Broader substrate scope, robust metal catalysts can tolerate higher temperatures and organic solvents. | Catalyst compatibility is critical; the metal catalyst can denature the enzyme, or the enzyme/buffer can poison the metal catalyst. Requires careful optimization. | [2][6][9] |
| Transition Metal Catalysis | A single chiral transition metal complex (e.g., based on Ir, Ru, Mn) catalyzes the entire borrowing hydrogen sequence. | High efficiency and turnover numbers, avoids compatibility issues of dual systems, broad functional group tolerance. | Often requires higher temperatures, potential for metal contamination in the final product, cost of precious metal catalysts and chiral ligands. | [11][14][15] |
Protocol: Dual-Enzyme Synthesis of (R)-1-Phenylethylamine
This protocol describes a representative biocatalytic hydrogen-borrowing cascade for the deracemization of racemic 1-phenylethanol into the corresponding (R)-amine.[4] The system employs two stereocomplementary alcohol dehydrogenases (ADHs) to facilitate rapid racemization of the alcohol via the ketone intermediate, and a single (R)-selective amine dehydrogenase (AmDH) to drive the reaction towards the desired product.
Materials and Reagents
-
Racemic 1-phenylethanol (Substrate)
-
Ammonium formate (Amine source and buffer component)
-
β-Nicotinamide adenine dinucleotide (NAD⁺) (Cofactor)
-
(S)-selective Alcohol Dehydrogenase from Lactobacillus kefir (LkADH)
-
(R)-selective Alcohol Dehydrogenase from Aromatoleum sp. (AspADH)
-
(R)-selective Amine Dehydrogenase engineered from Bacillus sp. (AmDH)
-
Potassium phosphate buffer (50 mM, pH 8.5)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware, magnetic stirrer, incubator/shaker, pH meter.
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL screw-capped vial, prepare the reaction mixture by adding 5 mL of 50 mM potassium phosphate buffer (pH 8.5).
-
Rationale: The slightly basic pH is a compromise that ensures the stability and activity of the dehydrogenases while also favoring the deprotonated amine form needed for condensation.[4]
-
-
Reagent Addition: To the buffer, add ammonium formate to a final concentration of 1 M and NAD⁺ to a final concentration of 1 mM. Mix until fully dissolved.
-
Rationale: Ammonium formate serves as both the nitrogen source and the buffering agent.[4] Only a catalytic amount of the expensive NAD⁺ cofactor is needed because it is continuously recycled in situ by the coupled oxidation and reduction steps.
-
-
Substrate Addition: Add racemic 1-phenylethanol to a final concentration of 20 mM.
-
Enzyme Addition: Initiate the reaction by adding the requisite amounts of LkADH, AspADH, and the engineered AmDH (typically added as cell-free extracts or purified enzymes to a final concentration of 1-2 mg/mL each).
-
Rationale: Using two stereocomplementary ADHs ensures that both enantiomers of the alcohol are rapidly oxidized to the ketone, preventing the oxidation step from being rate-limiting and facilitating an efficient racemization cycle.[4]
-
-
Incubation: Seal the vial and place it in an incubator shaker at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours. Monitor the reaction progress by taking small aliquots over time.
-
Work-up: Once the reaction has reached completion (as determined by GC analysis), quench the reaction by adjusting the pH to >10 with 1 M NaOH. This step ensures the amine product is in its free base form for efficient extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude chiral amine.
-
Analysis: Determine the conversion of the starting material by Gas Chromatography (GC). Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or Stalled Conversion | Unfavorable Equilibrium: The reductive amination step might be reversible. | Increase the concentration of the amine donor (e.g., ammonium formate) to push the equilibrium towards the product.[12] |
| Enzyme Inhibition: The substrate or product may be inhibiting one of the enzymes at higher concentrations. | Perform the reaction at a lower substrate concentration. Consider implementing an in situ product removal strategy, such as using a water-immiscible organic co-solvent to extract the amine as it is formed.[13] | |
| Cofactor Degradation: NAD⁺/NADH can be unstable over long reaction times. | Ensure the pH remains stable. Add a small amount of a stabilizing agent like D-glucose for in vivo systems if using whole cells.[13] | |
| Low Enantioselectivity (ee) | Insufficient Racemization: The rate of racemization of the alcohol is slower than the rate of amination. | Increase the concentration of the racemizing catalyst (e.g., the ADHs in the biocatalytic system or the metal complex in a chemoenzymatic one). |
| Non-selective background reaction: A small amount of non-enzymatic reduction or a competing enzyme with low selectivity might be present. | Ensure purity of enzymes. If using a chemo-catalyst, screen different ligands or metals to improve selectivity. | |
| Incompatibility (Chemoenzymatic) | Mutual Inhibition: The metal catalyst and enzyme are deactivating each other. | Immobilize one of the catalysts (e.g., the enzyme on a solid support). Use a surfactant or micellar system to compartmentalize the catalysts.[12] Screen different metal/ligand combinations and enzymes to find a compatible pair.[9] |
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen auto-transfer - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. HIMS Biocat [hims-biocat.eu]
- 14. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 15. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
Application Notes: Transforming 1-Phenylprop-2-en-1-ol into a Versatile Chiral Building Block via Asymmetric Epoxidation
Executive Summary & Core Principle
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools temporarily incorporated into a substrate to direct a stereoselective transformation. However, it is crucial to distinguish these reagents from prochiral substrates that are themselves converted into valuable chiral building blocks.[1][2] 1-Phenylprop-2-en-1-ol, a prochiral allylic alcohol, falls into the latter category. Its primary and most potent application is not as a chiral auxiliary, but as a substrate for the Nobel Prize-winning Sharpless Asymmetric Epoxidation (SAE) .[3]
This reaction transforms the achiral allylic alcohol into a highly enantioenriched 2,3-epoxyalcohol.[4][5] This resulting chiral epoxide, such as ((2R,3R)-3-phenyloxiran-2-yl)methanol, is a versatile and powerful chiral building block, serving as a precursor for a multitude of complex, stereodefined molecules, including chiral amino diols essential for drug development.[6][7][8]
This guide details the principles, protocols, and downstream applications of this transformation, providing researchers with a comprehensive workflow for leveraging this compound in the synthesis of high-value, enantiomerically pure compounds.
The Sharpless Asymmetric Epoxidation (SAE): Mechanism and Rationale
The SAE is a cornerstone of modern organic synthesis, enabling the predictable and highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[9] The reaction's efficacy stems from a chiral catalyst system assembled in situ.
Causality Behind Component Selection:
-
Titanium (IV) Isopropoxide (Ti(Oi-Pr)₄): This serves as the central metallic catalyst. Its role is to act as a Lewis acid, coordinating with the substrate, the oxidant, and the chiral ligand to create a rigid, organized transition state.[10]
-
Dialkyl Tartrate (DET or DIPT): This is the chiral ligand and the source of asymmetry. Both enantiomers, (+)- and (-)-dialkyl tartrates, are readily available and inexpensive.[11] The choice of tartrate enantiomer dictates which face of the alkene is epoxidized, allowing for programmed synthesis of either epoxide enantiomer.[12] For example, L-(+)-DET typically directs oxygen delivery to the "bottom" face of the alkene when drawn in a specific orientation, while D-(-)-DET directs to the "top" face.
-
tert-Butyl Hydroperoxide (TBHP): This is the terminal oxidant, providing the oxygen atom for the epoxide ring.[5]
-
Molecular Sieves (3Å or 4Å): These are crucial for achieving catalytic turnover. The titanium catalyst is highly sensitive to water, which can hydrolyze the active species.[12][13] Molecular sieves rigorously exclude moisture, ensuring the catalyst remains active at low loadings (5-10 mol%).[11]
The mechanism involves the formation of a dimeric titanium-tartrate complex. The allylic alcohol substrate and TBHP displace isopropoxide ligands on the titanium center, bringing the alkene and the oxidant into close, geometrically constrained proximity, which enables the highly selective oxygen transfer.[4][10]
Application Protocol 1: Synthesis of ((2R,3R)-3-Phenyloxiran-2-yl)methanol
This protocol describes the synthesis of the (2R,3R)-epoxide from this compound using D-(-)-Diethyl Tartrate (D-(-)-DET). Using L-(+)-DET would yield the (2S,3S)-enantiomer.
Materials & Reagents:
-
This compound
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
D-(-)-Diethyl Tartrate (D-(-)-DET)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (~5.5 M)
-
Powdered 4Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
-
10% aqueous NaOH solution, saturated with NaCl
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol Steps:
-
Flask Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. Allow it to cool to room temperature.
-
Initial Setup: Add ~5 g of powdered 4Å molecular sieves to the flask. Add 100 mL of anhydrous DCM.
-
Cooling: Cool the resulting suspension to -20 °C using a cryocooler or a dry ice/acetonitrile bath.
-
Catalyst Assembly: To the stirred, cooled suspension, add D-(-)-DET (e.g., 1.24 g, 6.0 mmol) via syringe. Then, add Ti(Oi-Pr)₄ (e.g., 1.42 g, 5.0 mmol) dropwise via syringe. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C to allow for the catalyst complex to form.
-
Expert Insight: Pre-formation of the titanium-tartrate complex is critical for achieving high enantioselectivity. Adding the substrate before the complex is fully formed can lead to non-selective background reactions.
-
-
Substrate Addition: Add this compound (e.g., 6.71 g, 50 mmol) to the reaction mixture.
-
Oxidant Addition: Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene (e.g., 18.2 mL of a 5.5 M solution, 100 mmol) dropwise over 15-20 minutes. Ensure the internal temperature does not rise above -15 °C.
-
Trustworthiness Check: This is a potentially exothermic step. Slow addition is a critical safety and selectivity measure. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Reaction Monitoring: Stir the reaction at -20 °C for 4-8 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quenching: Quench the reaction by adding 20 mL of 10% aqueous NaOH solution saturated with NaCl. Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.
-
Expert Insight: The NaOH solution hydrolyzes the titanium complexes, forming titanium dioxide, which aids in purification. Vigorous stirring helps break up the resulting gelatinous precipitate.
-
-
Workup: Filter the mixture through a pad of Celite®, washing the filter cake with DCM. Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure epoxy alcohol.
Data Presentation:
| Substrate | Tartrate | Yield (%) | Enantiomeric Excess (e.e., %) |
| This compound | D-(-)-DET | 85-95 | >95 |
| This compound | L-(+)-DET | 85-95 | >95 |
Table 1: Typical yields and enantioselectivities for the Sharpless Asymmetric Epoxidation of this compound.[11]
Application Protocol 2: Synthesis of a Chiral Amino Diol
The enantioenriched epoxy alcohol is a superb electrophile. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereospecific manner. The reaction with an amine or an amine equivalent (like sodium azide followed by reduction) is a powerful method for synthesizing chiral 1,2-amino alcohols, a key pharmacophore.[14][15]
This protocol describes the ring-opening of ((2R,3R)-3-phenyloxiran-2-yl)methanol with benzylamine. Nucleophilic attack occurs at the C3 position (the benzylic carbon), which is sterically more accessible and electronically activated, with inversion of configuration.
Materials & Reagents:
-
((2R,3R)-3-Phenyloxiran-2-yl)methanol
-
Benzylamine
-
Ethanol or Isopropanol (solvent)
-
Ethyl acetate and Hexane for chromatography
Protocol Steps:
-
Reaction Setup: In a round-bottom flask, dissolve the epoxy alcohol (e.g., 1.50 g, 10 mmol) in 30 mL of ethanol.
-
Nucleophile Addition: Add benzylamine (e.g., 1.29 g, 12 mmol, 1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 6-12 hours. Monitor the reaction by TLC until the starting epoxide is consumed.
-
Concentration: Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude amino diol by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane, possibly with 1-2% triethylamine to prevent the product from streaking on the acidic silica.
-
Expert Insight: The addition of a small amount of a basic modifier like triethylamine to the eluent is a common and effective technique to improve the chromatography of amines.
-
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical purity can be confirmed by chiral HPLC or by converting the product to a diastereomeric derivative (e.g., a Mosher's ester) and analyzing by ¹H or ¹⁹F NMR.[16]
Validation and Characterization: Confirming Stereochemical Integrity
The success of an asymmetric synthesis hinges on the accurate determination of its stereochemical outcome.
-
Enantiomeric Excess (e.e.) of the Epoxy Alcohol: The e.e. of the epoxy alcohol from Protocol 1 is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.
-
Diastereomeric Ratio (d.r.) of the Amino Diol: The product of the ring-opening reaction (Protocol 2) is a single diastereomer due to the stereospecific nature of the Sₙ2 reaction. Confirmation of the relative stereochemistry can be achieved via ¹H NMR spectroscopy, often using Nuclear Overhauser Effect (NOE) experiments to probe the spatial proximity of protons on the newly formed stereocenters.[17] The diastereomeric ratio (d.r.) can be determined by careful integration of unique, well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum of the crude reaction mixture.[18][19] For complex spectra, 2D NMR techniques like COSY can aid in signal assignment.[18]
Conclusion
While not a chiral auxiliary in the classical sense, this compound is an exemplary prochiral substrate that provides access to highly valuable, enantioenriched chiral building blocks. Through a reliable and well-understood Sharpless Asymmetric Epoxidation, it is converted into a chiral epoxy alcohol. This intermediate can be predictably functionalized, as demonstrated by its diastereoselective ring-opening to form chiral amino diols. The protocols and principles outlined herein provide a robust framework for researchers in pharmaceutical and fine chemical synthesis to effectively utilize this pathway for the construction of complex molecular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. name-reaction.com [name-reaction.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. Sharpless Epoxidation [organic-chemistry.org]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: A Two-Step Synthesis of 1-Phenylprop-1-ene from Propiophenone
Abstract: This document provides a comprehensive guide for the synthesis of 1-phenylprop-1-ene, a valuable alkene intermediate, from the readily available starting material, propiophenone. The synthesis is a robust two-step process involving the selective reduction of a ketone to a secondary alcohol, followed by an acid-catalyzed dehydration to form the target alkene. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and safety.
Introduction & Synthetic Strategy
The conversion of carbonyl compounds into alkenes is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks. 1-Phenylprop-1-ene (also known as β-methylstyrene) is a key precursor in the synthesis of various pharmaceuticals, agrochemicals, and polymers.[1] The strategy outlined herein employs a classic and reliable transformation sequence: the reduction of the carbonyl group in propiophenone to a hydroxyl group, followed by the elimination of water to form a carbon-carbon double bond.
This two-stage approach is favored for its high yields and straightforward execution. The initial step involves the reduction of propiophenone, an aryl ketone, to 1-phenyl-1-propanol using a mild and selective reducing agent. The subsequent step is the dehydration of this secondary benzylic alcohol, which readily proceeds under acidic conditions to yield the desired alkene.[2]
Overall Reaction Scheme
References
Application Notes & Protocols: Synthesis of Chiral Cyclopropyl Nucleosides via Asymmetric Cyclopropanation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthesis of chiral cyclopropyl nucleosides, a class of molecules with significant therapeutic potential due to their unique structural and biological properties. We delve into the core principles of asymmetric cyclopropanation, offering in-depth protocols for three primary methodologies: Rhodium(II)-catalyzed cyclopropanation, Copper(I)-catalyzed reactions, and organocatalytic Michael-Initiated Ring Closure (MIRC). The guide emphasizes the rationale behind experimental choices, provides troubleshooting insights, and details methods for product characterization, serving as a comprehensive resource for chemists in the field of medicinal chemistry and drug discovery.
Introduction: The Significance of Chiral Cyclopropyl Nucleosides
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry.[1] Its inherent strain and unique electronic properties confer a rigid three-dimensional geometry that can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties.[1][2] When incorporated into nucleoside analogues, the resulting cyclopropyl nucleosides often exhibit potent antiviral and anticancer activities.[3][4][5] Natural nucleosides are fundamental to numerous biological processes, making their analogues prime candidates for drug design.[6] Modifications to the nucleoside scaffold can lead to compounds that mimic natural structures, get recognized by viral or cellular enzymes, and ultimately disrupt replication processes.[6][7]
The chirality of these cyclopropyl nucleosides is paramount; often, only a single enantiomer displays the desired potent biological activity. For instance, the (1'S,2'R)-configured enantiomer of a cyclopropyl guanine analogue showed extremely potent anti-herpes virus activity, while its counterpart was inactive.[3] This necessitates the development of robust asymmetric synthesis methods to access enantiomerically pure compounds, avoiding costly and often difficult chiral separations of racemic mixtures. This guide focuses on asymmetric cyclopropanation as a direct and efficient strategy to install the chiral cyclopropane ring.
Core Methodologies for Asymmetric Cyclopropanation
Three predominant strategies have emerged for the asymmetric synthesis of cyclopropyl nucleosides: transition metal catalysis involving metal-carbene intermediates and metal-free organocatalysis.
-
Transition Metal Catalysis (Rhodium & Copper): These methods typically involve the reaction of a diazo compound with a nucleoside-derived alkene. The chiral catalyst, usually a Rhodium(II) or Copper(I) complex with chiral ligands, facilitates the transfer of a carbene fragment to the double bond, controlling the stereochemical outcome.[8][9]
-
Organocatalytic Michael-Initiated Ring Closure (MIRC): This metal-free approach involves a domino reaction sequence. A chiral organocatalyst, such as a cinchona alkaloid derivative, activates the substrates to facilitate a conjugate addition followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[10][11][12]
The choice of methodology depends on the specific substrate, desired stereoisomer, and tolerance of functional groups.
Caption: High-level workflow for the synthesis of chiral cyclopropyl nucleosides.
Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
Dirhodium(II) carboxylate complexes are exceptionally effective catalysts for carbene transfer from diazo compounds. The choice of chiral ligand on the rhodium center is critical for inducing high enantioselectivity. Catalysts derived from chiral N-sulfonylated amino acids, such as Rh₂(S-DOSP)₄ or adamantylglycine-derived catalysts like Rh₂(S-TCPTAD)₄, have demonstrated remarkable efficacy.[8][9]
The reaction proceeds via a rhodium-carbene intermediate. The alkene substrate approaches this electrophilic species, and the chiral ligands orchestrate a stereoselective carbene transfer.
Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Detailed Experimental Protocol
This protocol is adapted from methodologies for the cyclopropanation of electron-deficient alkenes.[8][13]
Materials:
-
Nucleoside-derived alkene (e.g., N1-vinylpyrimidine) (1.0 equiv, 0.2 mmol)
-
Ethyl diazoacetate (EDA) (1.5 equiv, 0.3 mmol)
-
Dirhodium(II) catalyst, e.g., Rh₂(S-TCPTAD)₄ (0.5 mol%)
-
Anhydrous dichloromethane (DCM) (2.0 mL)
-
Syringe pump
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dirhodium(II) catalyst (1.8 mg, 0.001 mmol).
-
Reagent Addition: Add the nucleoside-derived alkene (0.2 mmol) and anhydrous DCM (1.0 mL). Stir the solution at room temperature.
-
Slow Addition of Diazo Compound: Dissolve the ethyl diazoacetate (34 mg, 0.3 mmol) in anhydrous DCM (1.0 mL). Draw this solution into a syringe and place it on a syringe pump.
-
Rationale: Slow addition of the diazo compound over a prolonged period (e.g., 4-6 hours) is crucial.[9] It maintains a low concentration of the diazo species, minimizing the formation of dimer byproducts (diethyl fumarate and maleate) and favoring the desired cyclopropanation pathway.
-
-
Reaction: Add the diazo solution to the reaction mixture via the syringe pump over 4 hours at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkene is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral cyclopropyl nucleoside product.
-
Characterization: Determine the yield. Analyze the diastereomeric ratio (dr) by ¹H NMR of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
| Catalyst | Substrate Type | Typical Yield (%) | Typical dr | Typical ee (%) | Reference |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | 80-95 | >20:1 | 90-98 | [8][13] |
| Rh₂(S-DOSP)₄ | Styrenes, Dienes | 75-90 | >20:1 (trans) | 90-99 | [9] |
| Ru(II)-Pheox | N1-vinylpyrimidines | 71-96 | >20:1 | 96-99 | [14] |
Table 1: Representative Performance of Metal Catalysts in Asymmetric Cyclopropanation.
Protocol 2: Organocatalytic Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is a powerful metal-free alternative for constructing highly functionalized cyclopropanes.[11] This method is particularly effective for synthesizing cyclopropyl nucleosides with a chiral quaternary stereocenter.[10][15] The reaction proceeds via a domino sequence catalyzed by a chiral base, typically a cinchona alkaloid derivative like (DHQD)₂AQN.
Mechanism Rationale
-
Enolate Formation: The catalyst deprotonates the α-bromo-carboxylic ester (the Michael donor), forming a chiral enolate.
-
Conjugate Addition: This enolate adds to the α-purine acrylate (the Michael acceptor) in a stereocontrolled fashion. The bulky catalyst shields one face of the enolate, directing the attack.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Sₙ2 reaction, where the newly formed nucleophilic center displaces the bromide, closing the three-membered ring.
Caption: Key steps in the organocatalytic MIRC reaction pathway.
Detailed Experimental Protocol
This protocol is based on the highly enantioselective synthesis developed by Guo and co-workers.[10][15]
Materials:
-
α-Purine acrylate (1.0 equiv, 0.1 mmol)
-
α-bromo-carboxylic ester (1.2 equiv, 0.12 mmol)
-
(DHQD)₂AQN (10 mol%, 0.01 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 0.2 mmol)
-
Anhydrous toluene (2.0 mL)
Procedure:
-
Reactor Setup: In a dry reaction vial, combine the α-purine acrylate (0.1 mmol), (DHQD)₂AQN catalyst (8.6 mg, 0.01 mmol), and K₂CO₃ (27.6 mg, 0.2 mmol).
-
Rationale: K₂CO₃ acts as a mild inorganic base, which is essential for the catalytic cycle but does not compete with the chiral organocatalyst in controlling the stereochemistry.
-
-
Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) followed by the α-bromo-carboxylic ester (0.12 mmol).
-
Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., -20 °C) for the specified time (typically 24-48 hours).
-
Scientist's Note: Low temperatures are often critical for achieving high diastereo- and enantioselectivity by slowing down competing non-selective background reactions and enhancing the ordering of the transition state assembly.
-
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting acrylate.
-
Work-up: Once complete, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., petroleum ether/ethyl acetate gradient) to yield the desired cyclopropyl purine nucleoside analogue.
-
Characterization: Confirm the structure by NMR and MS. Determine the dr by ¹H NMR and the ee by chiral HPLC analysis.
| Catalyst | Yield (%) | dr | ee (%) | Reference |
| (DHQD)₂AQN | 72-98 | >20:1 | 93-97 | [10][15] |
Table 2: Performance of Organocatalytic MIRC for Chiral Cyclopropyl Purine Nucleosides.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Catalyst deactivation. 2. Substrate decomposition. 3. Inefficient carbene transfer (Rh/Cu). 4. Slow MIRC reaction. | 1. Ensure strictly anhydrous/inert conditions. Use fresh catalyst. 2. Run reaction at a lower temperature. 3. Increase catalyst loading slightly; check purity of diazo reagent. 4. Increase reaction time or temperature moderately; check base quality. |
| Poor Stereoselectivity (low dr or ee) | 1. Non-catalyzed background reaction. 2. Inappropriate catalyst for the substrate. 3. Reaction temperature is too high. | 1. Lower the reaction temperature. Ensure slow addition of reagents. 2. Screen a panel of different chiral ligands/catalysts. 3. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -40 °C). |
| Diazo Dimerization (Rh/Cu Catalysis) | Concentration of diazo compound is too high. | Ensure very slow addition of the diazo compound using a syringe pump over several hours. Use a more dilute solution.[9] |
| Epoxidation Side Product (Rh/Cu Catalysis) | Reaction with α,β-unsaturated aldehydes or ketones. | This pathway is sometimes favored with certain substrates.[8][13] If cyclopropanation is desired, substrate modification may be necessary (e.g., converting a ketone to an enol ether). |
Conclusion and Future Outlook
Asymmetric cyclopropanation provides a powerful and direct route to enantiomerically enriched cyclopropyl nucleosides. Rhodium- and copper-based catalysts offer high efficiency and stereocontrol, particularly for reactions involving diazo compounds. In parallel, organocatalytic MIRC reactions have emerged as a robust, metal-free alternative that enables the synthesis of complex, highly substituted cyclopropanes.
Future advancements will likely focus on expanding the substrate scope, developing more sustainable catalysts (e.g., using earth-abundant metals), and designing novel catalytic systems that can operate under milder conditions with even greater stereocontrol. The continued development of these synthetic methodologies is crucial for advancing the discovery of new therapeutic agents based on the privileged chiral cyclopropyl nucleoside scaffold.
References
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 13. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 1-phenylprop-2-en-1-ol synthesis
Technical Support Center: Synthesis of 1-Phenylprop-2-en-1-ol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide actionable, scientifically-grounded solutions to optimize your reaction outcomes. The predominant focus of this guide will be on the most common and versatile synthetic route: the Grignard reaction between benzaldehyde and a vinylmagnesium halide.
Section 1: Troubleshooting Common Synthesis Issues
The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions. Below are common problems encountered during the synthesis of this compound and systematic approaches to troubleshoot them.
Issue 1: Low or No Product Yield
A low yield is the most frequent challenge, often pointing to issues with the Grignard reagent itself or the reaction environment.
Possible Cause 1: Inactive Grignard Reagent Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with protic sources.[1]
-
Explanation: The carbanionic character of the vinyl group in vinylmagnesium bromide makes it extremely basic. Any trace of water, or other acidic protons (e.g., from alcohols), will protonate the Grignard reagent, quenching it to form ethene gas and rendering it useless for the desired nucleophilic attack on benzaldehyde.
-
Solution & Protocol:
-
Rigorous Drying of Glassware: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are standard choices. Ensure they are obtained from a freshly opened bottle or dried over a suitable agent (e.g., sodium/benzophenone ketyl).
-
Reagent Quality: Use high-quality magnesium turnings. If they appear dull or oxidized, gently crush them in a mortar and pestle to expose a fresh surface before use.
-
Initiation: If the reaction does not start (indicated by a lack of exotherm or bubbling), a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
Possible Cause 2: Inefficient Reaction Conditions Suboptimal temperature control or addition rates can favor side reactions over the desired product formation.
-
Explanation: The addition of benzaldehyde to the Grignard reagent is highly exothermic. A rapid addition can cause the local temperature to rise, promoting side reactions. Conversely, if the Grignard reagent is added to the benzaldehyde, the transient high concentration of the Grignard reagent can react with the product alcohol, deprotonating it.
-
Solution & Protocol:
-
Maintain Low Temperature: Cool the flask containing the vinylmagnesium bromide solution to 0°C using an ice-water bath before starting the addition.
-
Slow, Controlled Addition: Add the benzaldehyde (dissolved in anhydrous ether or THF) to the Grignard reagent dropwise via an addition funnel over 30-60 minutes. This maintains a low concentration of the aldehyde and helps control the exotherm.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of benzaldehyde. This prevents premature quenching of the reaction.
-
Issue 2: Significant Impurity Profile
Even with product formation, impurities can complicate purification and reduce the final isolated yield.
Possible Cause 1: Benzene and Biphenyl Formation These impurities often arise from side reactions related to the Grignard reagent preparation, particularly if phenylmagnesium bromide were used instead of vinylmagnesium bromide. With vinylmagnesium bromide, the analogous impurity is 1,3-butadiene.
-
Explanation: The Wurtz-type coupling of the Grignard reagent with unreacted vinyl bromide can produce 1,3-butadiene.
-
Solution:
-
Ensure slow and controlled formation of the Grignard reagent by adding the vinyl bromide dropwise to the magnesium suspension.
-
Use a slight excess of magnesium to ensure all the vinyl bromide is consumed.
-
Possible Cause 2: Unreacted Benzaldehyde The presence of starting material in the final product indicates an incomplete reaction.
-
Explanation: This is typically due to using an insufficient amount of Grignard reagent or a reagent that has partially degraded due to moisture.
-
Solution:
-
Titrate the Grignard Reagent: Before use, titrate a small aliquot of your prepared Grignard reagent to determine its exact molarity. This ensures a precise 1.05 to 1.2 molar equivalent is used.
-
Use a Slight Excess: Empirically, using a small excess (e.g., 1.1 equivalents) of the Grignard reagent can help drive the reaction to completion.
-
Possible Cause 3: Formation of Benzyl Alcohol This reduction byproduct can arise under specific conditions.
-
Explanation: While less common with vinyl Grignards, some Grignard reagents with β-hydrides can reduce the aldehyde to an alcohol. A more likely source is the presence of impurities in the starting materials or a non-optimal workup procedure. With sterically hindered ketones, reduction can become a major side reaction.[2]
-
Solution:
-
Purify Benzaldehyde: If the benzaldehyde has been stored for a long time, it may contain benzoic acid from air oxidation. The acid will quench the Grignard reagent. Purify by distillation or by washing with a sodium bicarbonate solution before use.
-
Controlled Quench: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This acidic salt protonates the intermediate alkoxide without being strongly acidic, which could promote side reactions like dehydration of the desired product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis? A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most effective solvents. They are excellent at solvating the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity.[4] THF is generally preferred as it has a higher boiling point and better solvating properties, although it is more hygroscopic and prone to peroxide formation.
Q2: How can I be sure my Grignard reagent has formed before adding the benzaldehyde? A: Several indicators confirm formation:
-
Visual Cues: The reaction mixture will typically turn cloudy and greyish-brown. The magnesium turnings will be consumed.
-
Exotherm: The reaction is exothermic, and you should observe spontaneous warming or gentle refluxing of the solvent as the Grignard reagent forms.
-
Gilman Test (for verification): A qualitative test where a sample of the Grignard solution is reacted with a solution of copper(II) salts. A positive test (color change) indicates the presence of the organometallic reagent.
Q3: My reaction mixture turned dark brown/black after adding the aldehyde. Is this normal? A: A color change to yellow or light brown is expected. However, a very dark brown or black color may suggest the formation of side products or decomposition, possibly due to overheating or the presence of impurities. Using cerium(III) chloride (CeCl₃) as an additive can sometimes mitigate these side reactions by increasing the nucleophilicity of the organometallic species and promoting the desired 1,2-addition.[5]
Q4: What is the best method for purifying the final product? A: this compound is a liquid at room temperature, making vacuum distillation the primary method for purification on a larger scale.[6] For smaller scales or for achieving very high purity, silica gel column chromatography is highly effective. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).
Section 3: Optimized Experimental Protocol
This protocol details the synthesis of this compound from benzaldehyde and vinyl bromide.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Magnesium Turnings | 24.31 | 1.46 g | 60.0 | 1.2 |
| Vinyl Bromide (1M in THF) | 106.95 | 50 mL | 50.0 | 1.0 |
| Benzaldehyde | 106.12 | 5.31 g (5.1 mL) | 50.0 | 1.0 |
| Anhydrous Diethyl Ether | - | 150 mL | - | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.
-
Grignard Formation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous diethyl ether. Add the 1M solution of vinyl bromide in THF to the addition funnel.
-
Initiation: Add ~5 mL of the vinyl bromide solution to the magnesium. If the reaction does not start within a few minutes (cloudiness, bubbling), add a single crystal of iodine. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Formation: After the addition is complete, stir the mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted. The solution should appear grey and cloudy.
-
Aldehyde Addition: Cool the Grignard solution to 0°C in an ice bath. Dissolve the benzaldehyde in 50 mL of anhydrous diethyl ether and add this solution to the addition funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC (20% EtOAc/Hexanes) until the benzaldehyde spot has disappeared.
-
Work-up (Quenching): Cool the reaction mixture back to 0°C. Very slowly and carefully, add the saturated ammonium chloride solution dropwise to quench any unreacted Grignard reagent. A white precipitate (magnesium salts) will form.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether. Wash the organic layer with 50 mL of brine. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 5-20% ethyl acetate in hexanes to yield this compound as a pale yellow oil.
Section 4: Visual Guides
General Synthesis Workflow
Caption: Workflow for this compound synthesis.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Purification of Crude 1-Phenylprop-2-en-1-ol
Welcome to the technical support center for the purification of crude 1-phenylprop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this secondary allylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound at room temperature, and how does this influence the purification strategy?
A1: this compound is typically a liquid at room temperature.[1][2] This physical characteristic makes vacuum distillation and column chromatography the most suitable primary purification techniques, while recrystallization is generally not a viable option unless a solid derivative is formed.
Q2: What are the most common impurities in crude this compound synthesized via the Grignard reaction of benzaldehyde and vinylmagnesium bromide?
A2: The Grignard synthesis can introduce several byproducts. Common impurities include:
-
Benzene: Formed from the protonation of the Grignar reagent by any trace amounts of water.[3]
-
Biphenyl: Results from the coupling of the Grignard reagent with unreacted aryl halide.[3]
-
Unreacted Benzaldehyde: Due to incomplete reaction.
-
1,2-diphenylethene-1,2-diol: From the reductive coupling of benzaldehyde.
-
Polymeric materials: High molecular weight byproducts can also form.
Q3: Why is this compound prone to degradation, and what precautions should be taken during purification?
A3: As a secondary allylic alcohol, this compound is susceptible to degradation under certain conditions. The allylic nature of the alcohol makes it prone to oxidation and rearrangement.[4][5] Additionally, acidic conditions can lead to dehydration, forming conjugated dienes. Therefore, it is crucial to avoid strong acids and prolonged exposure to high temperatures and air during purification.
Troubleshooting Guides
Vacuum Distillation
This technique is highly effective for separating this compound from non-volatile impurities and components with significantly different boiling points.
Troubleshooting Common Vacuum Distillation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or Unstable Boiling | - No boiling chips or stir bar.- Heating too rapidly. | - Always add new boiling chips or a magnetic stir bar before heating.- Heat the distillation flask gradually and evenly. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium. |
| Product is Contaminated with a Lower Boiling Impurity | - Inadequate fractionation.- "Flooding" of the column. | - Ensure a slow and steady distillation rate.- Reduce the heating rate to prevent the column from flooding. |
| No Product Distilling Over | - Vacuum is too high for the applied temperature.- Incorrect thermometer placement. | - Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
| Product Appears Cloudy | - Presence of water in the crude material. | - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Column Chromatography
Ideal for separating impurities with similar boiling points but different polarities.
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound and Impurities | - Inappropriate eluent polarity.- Column overloading. | - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf of 0.2-0.3 for this compound.[6]- Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 weight ratio of silica to crude material. |
| Streaking of the Compound on the Column | - Sample is not fully dissolved in the loading solvent.- Interaction of the alcohol with the acidic silica gel. | - Dissolve the sample in a minimal amount of the initial eluent.- Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to minimize interactions. |
| Compound is Not Eluting from the Column | - Eluent polarity is too low. | - Gradually increase the polarity of the eluent system. |
| Cracking of the Silica Gel Bed | - The column has run dry.- Heat generated from the interaction of the solvent with the silica gel. | - Always keep the silica gel bed covered with the eluent.- Pack the column carefully and allow it to equilibrate to room temperature if it heats up during packing. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry. Use appropriate joint grease for all connections to ensure a good seal.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Initiate Vacuum: Connect the vacuum pump to the distillation apparatus. Slowly and carefully apply the vacuum. A typical starting pressure is around 10-20 mmHg.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun. The boiling point of the related compound 1-phenyl-2-propyn-1-ol is 135-136 °C at 13 mmHg, which can serve as an estimate.[7] Collect the main fraction of this compound at its expected boiling point under the applied vacuum.
-
Completion: Once the majority of the product has distilled, and the temperature begins to rise or drop, stop the distillation. Allow the apparatus to cool completely before venting the system.
Workflow for Vacuum Distillation
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating this compound from impurities with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for this compound.[6]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow for Flash Column Chromatography
References
Stability and degradation pathways of 1-phenylprop-2-en-1-ol
Technical Support Center: 1-Phenylprop-2-en-1-ol
Welcome to the dedicated technical support center for this compound (commonly known as cinnamyl alcohol). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive compound. Here, we address common stability challenges, outline degradation pathways, and provide robust troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary stability concerns?
A1: this compound (CAS No: 104-54-1), or cinnamyl alcohol, is a primary allylic alcohol with a phenyl substituent.[1] While stable under ideal conditions, its allylic and benzylic nature makes it highly susceptible to degradation. The primary stability concern is its rapid autoxidation upon exposure to air.[2][3] It is also sensitive to light and heat, which can accelerate degradation processes.[1][4]
Q2: I've just received a new bottle of this compound. What are the best practices for storage?
A2: Proper storage is critical to maintaining the purity of this compound. Upon receipt, and after each use, the container should be blanketed with an inert gas (e.g., argon or nitrogen) to displace air. Store the container tightly sealed in a cool, dark, and well-ventilated area.[5][6] Refrigeration at 4°C is recommended for long-term storage.[7] Avoid exposure to direct sunlight and sources of ignition.[5][7]
Q3: What are the major degradation products I should be aware of?
A3: The most common degradation products arise from oxidation. You should primarily be aware of:
-
Cinnamaldehyde: The primary product of oxidation.[2][8] Commercially available cinnamyl alcohol often contains up to 1.5% cinnamaldehyde from the outset.[2]
-
Cinnamic Acid: Formed from the further oxidation of cinnamaldehyde.[2][4]
-
Epoxy Cinnamyl Alcohol: A highly sensitizing epoxide formed during autoxidation.[2]
-
Benzaldehyde: Can be formed via cleavage of the carbon-carbon double bond, particularly during photodegradation or in the presence of certain catalysts.[4][9]
Troubleshooting Guide
Issue 1: Unexpected Peaks in Analytical Spectra (NMR, GC-MS, HPLC)
Q: I am analyzing my sample of this compound, and I see peaks that don't correspond to the main compound. What are they?
A: This is a classic sign of degradation, most commonly due to autoxidation. Even brief exposure to air can lead to the formation of impurities.
Causality: The allylic alcohol moiety in this compound is readily oxidized by atmospheric oxygen. This process is often initiated by trace metal impurities, light, or heat, leading to a free-radical chain reaction.[9]
Troubleshooting Protocol:
-
Identify the Impurities: Compare your spectral data with reference spectra for the common degradation products listed in the table below. Cinnamaldehyde is the most likely culprit.
-
Quantify Impurity Levels: Use a quantitative method (e.g., qNMR or HPLC with a calibrated standard) to determine the percentage of impurities. If the total impurity level exceeds your experimental tolerance (typically >1-2%), purification is necessary.
-
Purification: For small-scale purification, column chromatography on silica gel is effective. For larger scales, vacuum distillation can be employed, though care must be taken to avoid thermal degradation.
-
Prevent Recurrence: Immediately after purification, store the compound under an inert atmosphere, refrigerated, and protected from light.[6][7]
Table 1: Common Degradation Products and Their Characteristics
| Degradation Product | Molecular Weight | Formation Pathway | Common Analytical Signature |
| Cinnamaldehyde | 132.16 g/mol | Autoxidation, Photodegradation | Aldehydic proton (~9.7 ppm in ¹H NMR) |
| Cinnamic Acid | 148.16 g/mol | Oxidation of Cinnamaldehyde | Carboxylic acid proton (>12 ppm in ¹H NMR) |
| Epoxy Cinnamyl Alcohol | 150.17 g/mol | Autoxidation | Signals corresponding to an epoxide ring |
| Benzaldehyde | 106.12 g/mol | Photodegradation, C=C Cleavage | Distinctive bitter almond smell, aldehydic proton (~10 ppm in ¹H NMR) |
Issue 2: Inconsistent or Poor Yields in Synthesis
Q: My reaction using this compound as a starting material is giving inconsistent yields. Why is this happening?
A: The purity of your this compound is the most probable cause. The presence of aldehyde and acid impurities can interfere with a wide range of chemical reactions.
Causality:
-
Nucleophilic Reactions: Cinnamaldehyde impurities can consume nucleophiles, reducing the amount available to react with the intended alcohol.
-
Base-Sensitive Reactions: Cinnamic acid impurities can quench bases, altering the pH and stoichiometry of the reaction.
-
Catalyst Poisoning: Impurities can sometimes deactivate sensitive catalysts, leading to stalled or incomplete reactions.
Workflow for Ensuring Reagent Purity:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 3: Sample Color Change or Polymerization
Q: My sample of this compound has developed a yellow tint and seems more viscous. What's happening?
A: A yellow color is often indicative of the formation of cinnamaldehyde and other conjugated impurities. Increased viscosity suggests the onset of polymerization.
Causality:
-
Color Change: The extended conjugation in cinnamaldehyde shifts its absorption spectrum, leading to a yellowish appearance.
-
Polymerization: The vinyl group in this compound can undergo free-radical polymerization, especially when initiated by light, heat, or oxidative processes.[10] While less common than oxidation under typical storage, it can occur over long periods or under harsh conditions.
Preventative Measures:
-
Strict Anaerobic Handling: Use Schlenk line techniques or a glovebox for aliquoting and handling to minimize oxygen exposure.[6]
-
Use of Inhibitors: For long-term storage or applications where it won't interfere, adding a radical inhibitor like 2,6-di-tert-butyl-4-methylphenol (BHT) can suppress both oxidation and polymerization pathways.[9]
-
Temperature Control: Avoid exposing the material to high temperatures during storage or experimental setup.[1]
Key Degradation Pathways
The primary degradation mechanisms for this compound are autoxidation and photodegradation. These pathways often occur concurrently.
Caption: Major degradation pathways of this compound.
Protocol: Stability-Indicating Analysis by RP-HPLC
This protocol provides a baseline for developing a stability-indicating method to separate this compound from its primary degradation products.
Objective: To resolve this compound, cinnamaldehyde, and cinnamic acid.
Methodology:
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a 70:30 (A:B) mixture.
-
Linearly increase to 30:70 (A:B) over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute samples in the initial mobile phase to a concentration of approximately 50 µg/mL.
Expected Elution Order: Cinnamic Acid -> this compound -> Cinnamaldehyde. (This is a predicted order based on polarity; it must be confirmed with standards).
System Validation: This method should be validated according to ICH Q2(R1) guidelines, assessing specificity by running forced degradation samples (acidic, basic, oxidative, thermal, and photolytic stress) to ensure no co-elution of degradation products with the parent peak.[11][12]
References
- 1. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamyl alcohol oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbull.com [chemicalbull.com]
- 6. lobachemie.com [lobachemie.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Catalytic oxidation of cinnamyl alcohol using Au–Ag nanotubes investigated by surface-enhanced Raman spectroscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Greener Chemical Reaction Optimization
Welcome to the Technical Support Center for Greener Chemical Reaction Optimization. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to address the challenges you encounter in the lab. This guide is structured in a question-and-answer format to directly tackle specific issues, moving from foundational principles to advanced troubleshooting and innovative strategies.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles and metrics that underpin green chemistry. Understanding these concepts is the first step toward optimizing your reactions for sustainability.
Q1: I'm new to green chemistry. Where do I start?
A: The best starting point is the 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner.[1] These principles provide a comprehensive framework for designing safer, more efficient, and environmentally benign chemical processes.[2][3] Think of them not as a rigid set of rules, but as a holistic checklist to guide your experimental design.[2]
Here is a visualization of the core tenets:
References
Phenylpropanol Purification Technical Support Center: A Guide for Scientists
Welcome to your dedicated resource for overcoming the nuanced challenges of phenylpropanol purification. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. As Senior Application Scientists, we offer not just protocols, but the reasoning behind them, empowering you to make informed decisions and achieve optimal purity for your target compounds.
Core Troubleshooting Guide
This section is organized by purification technique, addressing specific problems in a question-and-answer format.
I. Navigating Column Chromatography
Column chromatography is a fundamental technique for phenylpropanol purification, yet it presents common frustrations.
Question: My phenylpropanol is co-eluting with an impurity of very similar polarity. How can I achieve baseline separation?
Answer: This is a classic challenge. Achieving separation between closely related compounds requires a systematic optimization of your chromatographic conditions.
-
Mobile Phase Optimization is Key: The selectivity of your separation is primarily dictated by the mobile phase.
-
Employ a Shallow Gradient: If you are using an isocratic (single solvent mixture) elution, switching to a shallow gradient can dramatically improve resolution. A slow, linear gradient from a non-polar solvent system (e.g., 2% ethyl acetate in hexanes) to a slightly more polar one (e.g., 15% ethyl acetate in hexanes) allows for the differential partitioning of your compounds on the stationary phase.
-
Explore Different Solvent Systems: If a standard hexane/ethyl acetate system is failing, consider solvents that offer different intermolecular interactions. For example, substituting ethyl acetate with dichloromethane can alter the elution profile due to differences in dipole-dipole interactions with your phenylpropanol and the impurity.
-
-
Re-evaluate Your Stationary Phase:
-
Particle Size Matters: For difficult separations, using silica gel with a smaller particle size (e.g., 40-63 µm) increases the number of theoretical plates in your column, leading to sharper peaks and better separation.[1]
-
Consider Alternatives to Silica: If your phenylpropanol is sensitive to the acidic nature of silica, consider using neutral alumina or a bonded phase like diol-functionalized silica, which can offer different selectivity.
-
-
Loading and Flow Rate:
-
Dry Loading for Sharper Bands: If your compound is poorly soluble in the initial mobile phase, consider a dry loading technique.[2] Dissolve your crude product in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method prevents band broadening at the start of the separation.
-
Optimize Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve separation. However, be mindful that an excessively slow rate can lead to band broadening due to diffusion.[2]
-
Question: I suspect my phenylpropanol is decomposing on the silica gel column. What are the signs and how can I prevent this?
Answer: Degradation on silica is a common issue, especially for phenylpropanols that can undergo acid-catalyzed dehydration to form alkenes.[3][4]
-
Signs of Degradation: You may observe streaking on your TLC plates, the appearance of new, less polar spots after chromatography, or a lower than expected yield of your desired product.
-
Preventative Measures:
-
Neutralize the Silica: You can deactivate the acidic sites on the silica gel by preparing a slurry of the silica in your mobile phase containing 1% triethylamine. This will neutralize the acidic silanol groups responsible for degradation.
-
Use Pre-treated Silica: Commercially available deactivated silica gel is a convenient option.
-
Switch to a More Inert Stationary Phase: Alumina (basic or neutral) is a good alternative for acid-sensitive compounds.
-
Experimental Protocol: Dry Loading for Flash Chromatography
-
Prepare the Sample: Dissolve your crude phenylpropanol in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
-
Adsorb onto Silica: In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your crude product) to the dissolved sample.
-
Evaporate the Solvent: Remove the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of your pre-packed chromatography column.
-
Begin Elution: Gently add your mobile phase and begin the elution process.
II. Conquering Crystallization Challenges
Crystallization can be a powerful purification technique for solid phenylpropanols, but inducing crystal formation can be an art.
Question: My phenylpropanol is an oil and will not crystallize. What steps can I take?
Answer: The inability to crystallize is often due to high purity (sometimes amorphous solids are very pure) or the presence of impurities that inhibit the formation of a crystal lattice.[5]
-
Purity First: Often, a preliminary purification by flash chromatography to remove baseline impurities is necessary before attempting crystallization.
-
Systematic Solvent Screening:
-
Single Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
Binary Solvent System: If a single solvent is not effective, a binary system can be used. Dissolve your phenylpropanol in a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water) at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
-
Inducing Nucleation:
-
Seeding: If you have a pure crystal, adding a small amount to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.
-
Question: My crystals have formed, but they are still impure. What's next?
Answer: Impurities can be trapped within the crystal lattice or adsorbed on the crystal surface.
-
Recrystallization: The most straightforward approach is to perform a second crystallization. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.
-
Washing: After filtering your crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
III. Demystifying Distillation
For liquid phenylpropanols, distillation is often the method of choice.
Question: My phenylpropanol is decomposing at its atmospheric boiling point. How can I purify it?
Answer: Thermal degradation is a significant challenge. The solution is to lower the boiling point.[3]
-
Vacuum Distillation: By reducing the pressure, you can significantly lower the boiling point of your phenylpropanol, minimizing thermal decomposition.[4]
-
Short-Path Distillation: For highly sensitive compounds, a short-path distillation apparatus (like a Kugelrohr) minimizes the distance the vapor travels, reducing the time the compound is exposed to high temperatures.
Data Presentation: Phenylpropanol Boiling Points at Reduced Pressure
| Compound | Boiling Point at Atmospheric Pressure (°C) | Boiling Point at 10 mmHg (°C) |
| 1-Phenyl-1-propanol | 219 | 104-106 |
| 2-Phenyl-1-propanol | 223 | 110-111 |
| 3-Phenyl-1-propanol | 236 | 118-120 |
Note: These values are approximate and can vary based on the purity of the sample and the accuracy of the pressure measurement.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude phenylpropanol?
A1: The nature of impurities is highly dependent on the synthetic route. However, common classes of impurities include unreacted starting materials, by-products from side reactions, and residual solvents from the reaction or workup.[6] For example, if a Grignard reaction was used, you might find biphenyl as a common by-product.
Q2: How can I definitively assess the purity of my final phenylpropanol product?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.[7]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for volatile phenylpropanols, allowing for the separation and identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity determination, especially for non-volatile or thermally sensitive phenylpropanols.[8]
-
Melting Point: For solid phenylpropanols, a sharp melting point that matches the literature value is a good indicator of high purity.
Q3: My purified phenylpropanol turns yellow over time. What is causing this and how can I prevent it?
A3: The yellowing of phenylpropanols upon storage is often a result of oxidation.[3] The benzylic position is particularly susceptible to oxidation by atmospheric oxygen. To mitigate this:
-
Inert Atmosphere: Store your purified compound under an inert atmosphere like nitrogen or argon.
-
Cold Storage: Keep the sample in a refrigerator or freezer to slow down the rate of oxidation.
-
Protect from Light: Store in an amber vial to prevent photochemical degradation.
Visualized Workflows and Logic
Logical Flow for Phenylpropanol Purification
Caption: Decision workflow for selecting the primary purification technique for a phenylpropanol sample.
Troubleshooting Co-elution in Column Chromatography
Caption: A stepwise approach to resolving co-elution problems in column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identity determination and purity testing [chemcon.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Chemical Reaction Design and Optimization Strategies in Organic Synthesis
Welcome to the Technical Support Center for Chemical Reaction Design and Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in organic synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the planning and execution of organic reactions.
Q1: My initial reaction attempt resulted in a very low yield. Where should I start my troubleshooting process?
A: A low yield is a common issue that can stem from multiple factors. A systematic approach is the most effective way to diagnose the problem.[1][2] Begin by verifying the fundamentals:
-
Reagent and Solvent Purity: Ensure all starting materials, reagents, and catalysts are pure and active.[1] Reagents can degrade, and catalysts can lose activity over time.[1] Impurities in solvents, especially water, can be highly detrimental to moisture-sensitive reactions.[1] Consider using freshly purified or newly purchased reagents and anhydrous solvents where necessary.[1]
-
Reaction Conditions: Double-check that the temperature, pressure, and reaction time are correct.[1] Inaccurate temperature control is a frequent source of poor yields.[3] Use reaction monitoring techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product to determine the optimal reaction time.[1]
-
Glassware and Setup: For air or moisture-sensitive reactions, ensure your glassware is properly dried (flame-dried or oven-dried) and the system is under an inert atmosphere (e.g., nitrogen or argon).[4]
Q2: How does the choice of solvent impact a reaction's success?
A: The solvent is not just a medium for the reaction; it plays a critical role in influencing reaction rates and outcomes.[5][6] Key factors to consider include:
-
Solubility: Reactants must be sufficiently soluble for the reaction to proceed at a reasonable rate.[7]
-
Polarity: The polarity of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby affecting the reaction kinetics.[8] For instance, some reactions proceed millions of times faster in a polar aprotic solvent like DMF compared to a protic solvent like methanol due to differences in the solvation of ions.[6]
-
Boiling Point: The boiling point of the solvent dictates the maximum temperature achievable at atmospheric pressure, which is a critical parameter for many reactions.[7]
-
Viscosity: Highly viscous solvents can slow down reaction rates by impeding the diffusion of reactant molecules.[5][6]
Q3: What is Design of Experiments (DoE), and how can it help in reaction optimization?
A: Design of Experiments (DoE) is a statistical methodology for systematically and efficiently optimizing a reaction.[9][10] Instead of the traditional One-Variable-at-a-Time (OVAT) approach, DoE allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading).[9][11] This approach offers several advantages:
-
Efficiency: It requires fewer experiments to identify optimal conditions compared to traditional methods.[9][11]
-
Interaction Effects: DoE can reveal interactions between variables that would be missed with the OVAT method.[11] For example, the optimal temperature might depend on the specific catalyst used.
-
Comprehensive Understanding: It provides a more complete picture of the reaction landscape, helping to identify a robust operating window where the reaction performs well.[9]
DoE is a powerful tool for accelerating reaction optimization and is widely used in the pharmaceutical and fine chemical industries.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step approaches to tackling specific, complex issues encountered in the lab.
Guide 1: Diagnosing and Resolving a Stalled or Incomplete Reaction
A common and frustrating scenario is a reaction that starts but fails to proceed to completion, leaving a significant amount of starting material.
Symptoms:
-
TLC or LC-MS analysis shows the presence of both starting material and product, with the ratio remaining constant over an extended period.
-
The reaction does not progress even with increased reaction time.
Systematic Troubleshooting Protocol:
-
Re-evaluate Reagent Stoichiometry and Activity:
-
Action: Carefully re-calculate and re-weigh all reagents. If possible, titrate reactive species (e.g., organometallics) to determine their exact concentration.
-
Causality: An error in stoichiometry, especially of the limiting reagent, will naturally lead to an incomplete reaction. The activity of reagents can also be lower than stated, requiring an excess to drive the reaction to completion.
-
-
Investigate Catalyst Deactivation:
-
Action: Analyze the reaction mixture for potential catalyst poisons. Common poisons include sulfur, nitrogen, and phosphorus compounds for metal catalysts.[12]
-
Causality: Catalyst poisoning occurs when impurities in the reactants or solvent strongly adsorb to the catalyst's active sites, rendering them inactive.[12][13][14] This effectively reduces the amount of active catalyst available, causing the reaction to stall.[13]
-
Solution: Purify starting materials and solvents to remove potential poisons. In some cases, a poisoned catalyst can be regenerated, though often replacement is necessary.[15]
-
-
Assess for Product Inhibition:
-
Action: Set up a new reaction and add a small amount of the purified product at the beginning. Monitor the initial reaction rate and compare it to a control reaction without the added product.
-
Causality: In some cases, the product of the reaction can act as an inhibitor by binding to the catalyst or reacting with one of the starting materials. As the product concentration increases, the reaction rate slows and may eventually stop.
-
-
Consider Equilibrium Limitations:
-
Action: If the reaction is reversible, consider ways to shift the equilibrium towards the products. This can be achieved by removing one of the byproducts (e.g., removing water with a Dean-Stark trap) or by adding an excess of one of the reactants.
-
Causality: Le Chatelier's principle dictates that if a system at equilibrium is disturbed, it will adjust to counteract the disturbance. By removing a product, the reaction will proceed further to re-establish equilibrium.
-
Guide 2: Minimizing Side Product Formation and Improving Selectivity
The formation of undesired side products reduces the yield of the desired compound and complicates purification.[16]
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture.
-
NMR or LC-MS analysis confirms the presence of isomers or other byproducts.
Strategies for Enhancing Selectivity:
-
Modify Reaction Temperature:
-
Action: Run the reaction at a lower temperature.
-
Causality: The desired reaction and side reactions will have different activation energies.[3] Often, lowering the temperature will disproportionately slow down the higher activation energy side reaction, thereby improving selectivity for the desired product.
-
-
Optimize Reagent Addition:
-
Action: Add the most reactive reagent slowly (dropwise) to the reaction mixture, rather than all at once.
-
Causality: Slow addition maintains a low instantaneous concentration of the reactive species. This can prevent side reactions that are higher order in that reagent and also helps to control exothermic reactions, preventing temperature spikes that can lead to side product formation.[17]
-
-
Change the Solvent:
-
Action: Screen a range of solvents with varying polarities and properties.
-
Causality: The solvent can influence the relative energies of the transition states leading to the desired product versus the side product. A change in solvent can sometimes dramatically improve selectivity.
-
-
Employ a More Selective Catalyst or Reagent:
-
Action: Research alternative catalysts or reagents known for higher selectivity in the desired transformation. For example, in reductions, a bulky reducing agent may provide higher stereoselectivity.
-
Causality: Different catalysts and reagents have distinct steric and electronic properties that can favor one reaction pathway over another. Sometimes, intentional "poisoning" of a catalyst can increase its selectivity for a desired product by deactivating sites that lead to over-reaction.[13]
-
Data Presentation: Solvent Screening for Improved Selectivity
| Solvent | Dielectric Constant | Desired Product (%) | Side Product (%) | Selectivity (Desired:Side) |
| Dichloromethane | 9.1 | 65 | 30 | 2.2 : 1 |
| Tetrahydrofuran | 7.5 | 85 | 10 | 8.5 : 1 |
| Toluene | 2.4 | 70 | 25 | 2.8 : 1 |
| Acetonitrile | 37.5 | 50 | 45 | 1.1 : 1 |
This table illustrates how a systematic screening of solvents can identify conditions that significantly enhance reaction selectivity.
Guide 3: Addressing Challenges in Reaction Scale-Up
A reaction that works well on a milligram scale may present significant challenges when scaled up to multigram or kilogram quantities.
Common Scale-Up Issues and Mitigation Strategies:
-
Heat Management in Exothermic Reactions:
-
Problem: The surface-area-to-volume ratio decreases as the reaction scale increases.[18] This makes it much harder to dissipate heat generated by an exothermic reaction, potentially leading to a dangerous thermal runaway.[17][18]
-
Mitigation:
-
Controlled Addition: Add the limiting reagent slowly to control the rate of heat generation.[17][19]
-
Efficient Cooling: Ensure the reactor has an adequate cooling system, such as a cooling jacket or external heat exchanger.[19][20]
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
-
-
-
Mixing and Mass Transfer:
-
Problem: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, resulting in side product formation and reduced yields.[19] For heterogeneous reactions, poor mixing can severely limit the reaction rate.
-
Mitigation:
-
Appropriate Agitation: Use an overhead stirrer with a suitable impeller design for the viscosity and geometry of the reaction mixture.[19]
-
Baffles: In larger reactors, baffles can improve mixing efficiency by disrupting vortex formation.
-
-
-
Changes in Reaction Time and Work-up:
-
Problem: The time required for additions, heating, cooling, and extractions is significantly longer on a larger scale.[21] This can lead to product decomposition if the product is unstable under the reaction or work-up conditions.
-
Mitigation:
-
Stability Studies: Before scaling up, test the stability of your product under the reaction and work-up conditions for the anticipated duration of the large-scale process.
-
Process Optimization: Re-optimize the work-up procedure for the larger scale. For example, consider using a continuous liquid-liquid extractor instead of multiple separatory funnel extractions.
-
-
Section 3: Visualization of Workflows
Diagrams can clarify complex decision-making processes in reaction optimization.
Caption: Troubleshooting workflow for a low-yield reaction.
Caption: General strategy for reaction condition optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. ammoniaknowhow.com [ammoniaknowhow.com]
- 16. Side reactions: Significance and symbolism [wisdomlib.org]
- 17. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. amarequip.com [amarequip.com]
- 20. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 21. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Validation & Comparative
A Spectroscopic Guide to Differentiating the Enantiomers of 1-phenylprop-2-en-1-ol
In the landscape of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical methodologies for their identification and quantification. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 1-phenylprop-2-en-1-ol, a chiral allylic alcohol with applications as a synthetic intermediate.
We will explore a suite of spectroscopic techniques, moving from achiral methods that provide foundational characterization to chiral-specific methods that enable the crucial differentiation of the enantiomeric pair. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the application of each technique.
The Challenge of Chirality: Identical yet Different
(R)- and (S)-1-phenylprop-2-en-1-ol share the same molecular formula, connectivity, and physical properties such as boiling point, melting point, and solubility in achiral solvents. Consequently, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, when conducted in an achiral environment, will yield identical spectra for both enantiomers. The core of this guide lies in the application of specialized techniques that introduce a chiral influence, thereby inducing diastereomeric interactions that can be spectroscopically distinguished.
Foundational Spectroscopy in an Achiral Environment
Before delving into chiral differentiation, it is essential to establish the fundamental spectroscopic signature of this compound. The data presented here is for the racemic mixture, and it is understood that the individual (R)- and (S)-enantiomers will exhibit identical spectra under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR (Proton NMR): The ¹H NMR spectrum of racemic this compound in an achiral solvent like CDCl₃ reveals the key structural motifs of the molecule.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H | 7.25-7.40 | Multiplet | 142.5 (C-Ar) |
| 128.6 (CH-Ar) | |||
| 127.8 (CH-Ar) | |||
| 126.5 (CH-Ar) | |||
| CH-OH | 5.20 | Doublet | 75.5 |
| CH=CH₂ | 6.05 | Multiplet | 140.8 |
| CH=CH₂ | 5.35 | Doublet | 115.4 |
| 5.18 | Doublet | ||
| OH | ~2.0 (variable) | Broad Singlet | - |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound is characterized by a prominent broad absorption band for the O-H stretch, a consequence of hydrogen bonding.[1][2] Other key absorptions include those for the sp² C-H bonds of the phenyl and vinyl groups, and the C=C double bond.[1][3]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3300-3400 | Strong, Broad |
| C-H Stretch (Aromatic & Vinylic) | 3000-3100 | Medium |
| C=C Stretch (Aromatic & Vinylic) | 1600-1680 | Medium |
| C-O Stretch | ~1050 | Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits characteristic absorptions due to the presence of the phenyl chromophore conjugated with the vinyl group. The UV spectrum shows an intense absorption around 220 nm and a weaker one at approximately 258 nm.[1][4]
Chiral Discrimination: Making the Enantiomers Spectroscopically Distinct
To differentiate between the (R)- and (S)-enantiomers, we must introduce a chiral element into the spectroscopic analysis. This can be achieved through the use of chiral solvating agents or by employing chiroptical spectroscopic methods.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
While enantiomers are indistinguishable in an achiral solvent, their NMR spectra can be resolved by introducing a chiral solvating agent (CSA).[5][6] The CSA forms transient, diastereomeric complexes with each enantiomer, which have different chemical and magnetic environments, leading to separate NMR signals.
A common and effective CSA for secondary alcohols is (R)-(-)-Mandelic acid. The interaction between the CSA and the enantiomers of this compound is driven by hydrogen bonding and π-π stacking.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: Prepare three NMR tubes.
-
Tube 1: A solution of racemic this compound in CDCl₃.
-
Tube 2: A solution of racemic this compound and a molar equivalent of (R)-(-)-Mandelic acid in CDCl₃.
-
Tube 3 (Optional): A solution of one pure enantiomer (e.g., (S)-1-phenylprop-2-en-1-ol) and a molar equivalent of (R)-(-)-Mandelic acid in CDCl₃.
-
-
Data Acquisition: Acquire ¹H NMR spectra for all samples.
-
Analysis: Compare the spectra. The spectrum of the racemate with the CSA should show splitting of one or more proton signals into two distinct sets, corresponding to the two diastereomeric complexes. The chemical shift difference between the signals for the two enantiomers is denoted as Δδ.
Expected Results:
The proton most significantly affected is typically the carbinol proton (CH-OH) due to its proximity to the chiral center and its involvement in hydrogen bonding with the CSA.
| Proton | Expected Δδ (ppm) with (R)-(-)-Mandelic Acid |
| CH-OH | 0.05 - 0.15 |
| Phenyl-H (ortho) | 0.02 - 0.08 |
| Vinylic-H | 0.01 - 0.05 |
Logical Workflow for Chiral NMR Analysis
Caption: Workflow for chiral discrimination using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule.[7] Enantiomers have equal but opposite CD signals, making it an excellent technique for their differentiation and for the determination of enantiomeric purity.
The CD spectrum of a chiral molecule is typically plotted as the difference in molar absorptivity (Δε = εL - εR) versus wavelength. The (R)- and (S)-enantiomers of this compound are expected to show mirror-image CD spectra.
Expected CD Spectra:
The chromophore in this compound is the styrenyl system. The electronic transitions of this system will give rise to Cotton effects (CD bands) in the UV region.
-
(R)-1-phenylprop-2-en-1-ol: Will exhibit a specific pattern of positive and negative Cotton effects.
-
(S)-1-phenylprop-2-en-1-ol: Will exhibit a mirror-image spectrum with Cotton effects of the same magnitude but opposite sign.
Illustrative CD Spectra of this compound Enantiomers
(Note: The following is an illustrative representation based on typical styrenyl chromophores.)
| Enantiomer | Approx. λ (nm) | Sign of Cotton Effect (Δε) |
| (R) | 220 | + |
| 258 | - | |
| (S) | 220 | - |
| 258 | + |
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare solutions of known concentration for each pure enantiomer (if available) and the racemic mixture in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Record the CD and UV-Vis spectra of the samples over the appropriate wavelength range (e.g., 200-350 nm).
-
Analysis: The racemic mixture should show no CD signal (Δε = 0). The pure enantiomers should display mirror-image CD spectra.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of electronic CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation during vibrational transitions.[8][9] VCD provides a wealth of stereochemical information and is particularly powerful for determining the absolute configuration of chiral molecules when combined with quantum chemical calculations.[9]
Similar to electronic CD, the (R)- and (S)-enantiomers of this compound will exhibit mirror-image VCD spectra. The VCD signals are typically much weaker than the IR absorption bands, requiring specialized instrumentation.
Expected VCD Features:
The VCD spectrum will show bisignate (positive and negative) signals for various vibrational modes. The region of the C-O stretch and the various C-H bending modes in the fingerprint region (below 1500 cm⁻¹) are often rich in VCD signals. The O-H stretching region can also provide valuable information about intermolecular interactions.[7][10]
Illustrative VCD Data for a Key Vibrational Mode
| Enantiomer | Vibrational Mode | Approx. Frequency (cm⁻¹) | Sign of VCD Signal (ΔA) |
| (R) | C-O Stretch | 1050 | + |
| (S) | C-O Stretch | 1050 | - |
Experimental Protocol: Vibrational Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare concentrated solutions of the pure enantiomers or the racemic mixture in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).
-
Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.
-
Analysis: The racemic mixture will show no VCD signal. The pure enantiomers will exhibit mirror-image VCD spectra.
Logical Relationship of Chiroptical Techniques
Caption: The mirror-image relationship in chiroptical spectroscopy.
Conclusion
The differentiation of the (R)- and (S)-enantiomers of this compound is not achievable with standard, achiral spectroscopic methods. However, the application of chiral NMR spectroscopy, through the use of a chiral solvating agent, provides a robust method for resolving the signals of the two enantiomers and quantifying their relative amounts. Furthermore, chiroptical techniques such as Circular Dichroism and Vibrational Circular Dichroism offer definitive proof of enantiomeric identity through their characteristic mirror-image spectra. The choice of technique will depend on the specific analytical need, with chiral NMR being well-suited for routine enantiomeric purity assessment and CD/VCD providing deeper insight into the absolute stereochemistry of the molecules.
References
- 1. The UV spectrum of this compound shows an intense absorp... | Study Prep in Pearson+ [pearson.com]
- 2. Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. The UV spectrum of 1 -phenylprop-2-en-1-ol shows an intense absorption at.. [askfilo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tokyoinst.co.jp [tokyoinst.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activities of Phenylpropanol Isomers: A Guide for Researchers
In the landscape of drug discovery and development, understanding the subtle nuances of isomeric structures is paramount to unlocking therapeutic potential. This guide provides a comprehensive comparative analysis of the biological activities of four key phenylpropanol isomers: 1-phenyl-1-propanol, 1-phenyl-2-propanol, 2-phenyl-1-propanol, and 3-phenyl-1-propanol. While direct, side-by-side quantitative data for all biological activities across these specific isomers remains limited in publicly available literature, this document synthesizes existing data and established structure-activity relationships (SAR) to offer critical insights for researchers, scientists, and drug development professionals.[1]
The position of the hydroxyl group on the propane chain and the point of attachment of the phenyl group create distinct chemical entities with varied biological properties.[1] These aromatic alcohols, with the shared chemical formula C₉H₁₂O, have garnered significant interest for their potential antimicrobial, anti-inflammatory, and local anesthetic activities.[1] This guide will delve into these activities, presenting a logical framework for their comparison, detailing robust experimental protocols for their evaluation, and exploring the underlying mechanisms of action.
Isomeric Structures: The Foundation of Differential Activity
The four phenylpropanol isomers under consideration possess unique structural arrangements that dictate their interaction with biological targets. Understanding these structures is the first step in comprehending their differential bioactivities.
| Isomer | IUPAC Name | CAS Number | Chemical Structure |
| 1-Phenyl-1-propanol | 1-phenylpropan-1-ol | 93-54-9 | |
| 1-Phenyl-2-propanol | 1-phenylpropan-2-ol | 698-87-3 | |
| 2-Phenyl-1-propanol | 2-phenylpropan-1-ol | 1123-85-9 | |
| 3-Phenyl-1-propanol | 3-phenylpropan-1-ol | 122-97-4 |
Comparative Biological Activities: An Evidence-Based Discussion
A direct quantitative comparison of the biological activities of these specific isomers is not extensively documented in peer-reviewed literature. However, by applying established principles of structure-activity relationships for phenylpropanoids and related aromatic compounds, we can infer likely trends in their efficacy.
Antimicrobial Activity
The antimicrobial and antifungal potency of phenylpropanoids is often linked to the position of the hydroxyl group and the overall lipophilicity of the molecule.[1] It is hypothesized that isomers with the hydroxyl group closer to the phenyl ring may exhibit enhanced membrane disruption capabilities, a common mechanism of action for antimicrobial alcohols.[1] Lipophilicity, which governs the compound's ability to penetrate microbial cell membranes, will also differ among the isomers, likely impacting their minimum inhibitory concentrations (MICs).[1]
Inferred Structure-Activity Relationship:
-
Lipophilicity: Increased lipophilicity generally correlates with greater antimicrobial activity, as it facilitates passage through the lipid-rich bacterial cell membrane. The position of the hydroxyl group influences the molecule's polarity and, consequently, its lipophilicity.
-
Steric Hindrance: The position of the phenyl and hydroxyl groups can create steric hindrance, potentially affecting the molecule's ability to interact with and disrupt the cell membrane or intracellular targets.
Anti-inflammatory Activity
The anti-inflammatory effects of phenylpropanoids are often attributed to their capacity to modulate inflammatory pathways.[1][2][3] The spatial arrangement of the hydroxyl and phenyl groups in each isomer is a critical determinant of its interaction with key enzymes and receptors in the inflammatory cascade.[1] For instance, the accessibility of the hydroxyl group for hydrogen bonding and the overall molecular shape will influence its binding affinity to targets such as cyclooxygenase (COX) enzymes, potentially leading to different IC₅₀ values for the inhibition of inflammatory mediators.[1]
Inferred Structure-Activity Relationship:
-
Enzyme Inhibition: The ability of each isomer to fit into the active site of enzymes like COX-1 and COX-2 will dictate its inhibitory potential. The positioning of the phenyl and hydroxyl groups will influence these interactions.
-
Modulation of Signaling Pathways: Phenylpropanoids can interfere with inflammatory signaling cascades such as the NF-κB pathway. The specific isomeric structure will affect its ability to interact with components of these pathways.
Local Anesthetic Activity
Local anesthetics typically feature a lipophilic aromatic component and a hydrophilic amine portion.[1] While these phenylpropanol isomers lack a typical amine group, their aromatic character and hydroxyl group can still facilitate interactions with nerve cell membranes and ion channels, potentially leading to a blockade of nerve impulse transmission.[1][4] The potency and duration of action would likely vary based on the isomer's lipophilicity and its capacity to interact with the lipid bilayer of nerve membranes.[1]
Inferred Structure-Activity Relationship:
-
Membrane Interaction: The lipophilicity of the isomer will determine its ability to partition into the nerve cell membrane, a prerequisite for interacting with ion channels.
-
Ion Channel Blockade: The specific three-dimensional structure of the isomer will influence its ability to bind to and block voltage-gated sodium channels, thereby preventing nerve depolarization.
Experimental Protocols for Comparative Evaluation
To facilitate direct and quantitative comparison of these isomers, the following detailed experimental protocols are provided. Adherence to these standardized methods is crucial for generating reliable and reproducible data.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[1][5]
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Inoculum: From a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 well-isolated colonies and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Prepare stock solutions of each phenylpropanol isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, which already contains 100 µL of the diluted compound, bringing the final volume to 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1] Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[1]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This in-vitro assay assesses the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[6]
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for the Cyclooxygenase (COX) Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of COX-1 (ovine) and COX-2 (human recombinant) enzymes, heme, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical's COX Inhibitor Screening Assay Kit).[7] Prepare stock solutions of the phenylpropanol isomers and a standard inhibitor (e.g., celecoxib) in a suitable solvent.
-
Enzyme Inhibition Reaction: In separate reaction tubes for COX-1 and COX-2, add the reaction buffer and enzyme. Add the test compound at various concentrations or the vehicle control. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[7]
-
Initiation and Termination of Reaction: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for exactly two minutes at 37°C.[7] Terminate the reaction by adding a stopping agent, such as a saturated stannous chloride solution.[7]
-
Quantification of Prostaglandin Production: The amount of prostaglandin (e.g., PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the compound concentration.
Local Anesthetic Activity: Guinea Pig Intracutaneous Wheal Assay
This in-vivo assay evaluates the local anesthetic effect of a substance by measuring the blockade of the cutaneous reflex to a mechanical stimulus.[1]
Step-by-Step Methodology:
-
Animal Preparation: Use healthy adult guinea pigs. Twenty-four hours prior to the experiment, shave the hair on the back of the animals.
-
Injection of Test Solutions: Inject 0.25 mL of the test solution (different concentrations of the phenylpropanol isomers) intracutaneously into the shaved back to form a wheal.[1] A control group should be injected with the vehicle (e.g., saline), and a standard group should be injected with a known local anesthetic (e.g., lidocaine hydrochloride).[1]
-
Assessment of Anesthetic Effect: Apply a mechanical stimulus, such as a pinprick, to the center of the wheal every 5 minutes.[1] The absence of a response (flinching or crying) is considered a positive anesthetic effect.[1]
-
Evaluation: Record the onset of anesthesia (the time taken for the reflex to be blocked) and the duration of anesthesia (the time for which the reflex remains blocked). Compare the effects of the different isomers and the standard.
Putative Mechanisms of Action: A Visual Representation
The biological activities of phenylpropanol isomers are underpinned by their interactions with cellular components. The following diagrams illustrate the putative mechanisms of action.
Antimicrobial Mechanism: Membrane Disruption
Caption: Proposed antimicrobial mechanism of phenylpropanol isomers.
Anti-inflammatory Mechanism: Modulation of Inflammatory Pathways
Caption: Putative anti-inflammatory mechanisms of phenylpropanol isomers.
Conclusion
This guide provides a framework for the comparative analysis of the biological activities of phenylpropanol isomers. While a comprehensive dataset from direct comparative studies is currently lacking in the literature, the principles of structure-activity relationships, coupled with standardized experimental protocols, offer a robust approach for researchers to elucidate the therapeutic potential of these compounds. The subtle variations in isomeric structure can lead to significant differences in biological activity, and a thorough understanding of these differences is essential for the rational design of new therapeutic agents. It is our hope that this guide will stimulate further research into the quantitative comparison of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Phenylprop-2-en-1-ol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 1-phenylprop-2-en-1-ol (also known as 1-phenylallyl alcohol), a chiral allylic alcohol with applications in organic synthesis and as a potential impurity in pharmaceutical manufacturing.
This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that every described protocol is a self-validating system. All methodologies and validation parameters are discussed within the framework of internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure scientific integrity and regulatory compliance.[1][2]
The Analytical Challenge: Quantifying this compound
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). For many pharmaceutical applications, it is crucial to not only quantify the total amount of the compound but also to determine the enantiomeric purity. Furthermore, as a relatively volatile and thermally labile compound, the choice of analytical technique is critical to avoid degradation and ensure accurate measurement. This guide will focus on the two most prominent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Principles of Separation: HPLC vs. GC
The choice between HPLC and GC is fundamental and depends on the physicochemical properties of the analyte.[3][4]
-
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column. For chiral separations, a chiral stationary phase (CSP) is employed to resolve the enantiomers. HPLC is well-suited for non-volatile and thermally unstable compounds.[4][5]
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[4][6] The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol and Validation
Due to its versatility and applicability to a wide range of compounds, including those that are thermally sensitive, HPLC is often the method of choice for the analysis of chiral alcohols in pharmaceutical settings.
Experimental Protocol: Chiral HPLC-UV Method for this compound
This protocol describes a normal-phase chiral HPLC method with UV detection, a common approach for the enantioselective quantification of aromatic compounds.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chiral stationary phase column: A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H or similar), is a good starting point for screening.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol (isopropanol) or ethanol.
-
This compound reference standard (both racemic and, if available, the pure enantiomers).
-
HPLC-grade solvents.
2. Chromatographic Conditions (Starting Point):
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane: 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl group)[7]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration by serial dilution of the stock solution.
-
Dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range.
Causality Behind Experimental Choices:
-
Normal-Phase Chromatography: Polysaccharide-based chiral stationary phases often show better enantioselectivity in normal-phase mode (using non-polar mobile phases) for many chiral compounds.
-
Polar Modifier: The percentage of 2-propanol is a critical parameter. A lower percentage generally leads to longer retention times and potentially better resolution, while a higher percentage reduces analysis time but may decrease resolution. This must be optimized.
-
UV Detection at 220 nm: The phenyl group in this compound provides strong UV absorbance at lower wavelengths, offering good sensitivity.
Diagram of the HPLC Experimental Workflow:
Caption: Workflow for the quantification of this compound using HPLC.
Method Validation According to ICH Q2(R2) Guidelines
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[1][3][5] The following table summarizes the key validation parameters and presents illustrative data for the proposed HPLC method.
| Parameter | Purpose | Acceptance Criteria (Typical) | Illustrative Results for Proposed HPLC Method |
| Specificity | To demonstrate that the signal is from the analyte of interest and not from impurities or matrix components. | The analyte peak is well-resolved from other peaks (Resolution > 2). No interference at the retention time of the analyte in blank samples. | The two enantiomer peaks were baseline resolved (Resolution = 2.5). No interfering peaks were observed in the blank chromatogram. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response. | Correlation coefficient (r²) ≥ 0.999 | Linear range of 1-100 µg/mL with r² = 0.9995. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. | Mean recovery of 99.5% across three concentration levels (80%, 100%, 120%). |
| Precision | To demonstrate the closeness of agreement between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. | Repeatability (n=6): RSD = 0.8%. Intermediate Precision (n=6, 2 days): RSD = 1.2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of 3:1. | 0.2 µg/mL |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. | 0.7 µg/mL |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. | The method was robust to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Diagram of the Analytical Method Validation Process:
Caption: Logical flow of the analytical method validation process as per ICH guidelines.
Gas Chromatography (GC): A Comparative Alternative
For a volatile compound like this compound, Gas Chromatography is a highly viable alternative, often offering faster analysis times and higher efficiency.[6][8]
Conceptual GC-FID Method
-
Principle: The sample would be injected into a heated port, vaporized, and separated on a chiral capillary column. A Flame Ionization Detector (FID) would provide a response proportional to the mass of the carbon atoms, making it an excellent choice for quantification.
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., a β- or γ-cyclodextrin derivative) would be a suitable choice for separating the enantiomers.
-
Advantages: GC methods are typically faster than HPLC, with run times often under 15 minutes. The use of hydrogen as a carrier gas can further increase speed and efficiency. GC-FID is also known for its robustness and wide linear range.
-
Considerations: The primary concern with GC is the thermal stability of the analyte. Allylic alcohols can sometimes be prone to dehydration or rearrangement at elevated temperatures in the GC injector. Therefore, the injector temperature must be carefully optimized to ensure the compound is volatilized without degradation.
Comparative Guide: HPLC vs. GC for this compound
The selection of the optimal technique depends on the specific requirements of the analysis.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Recommendation for this compound |
| Principle | Separation in the liquid phase based on differential interactions with a chiral stationary phase.[9] | Separation of volatile compounds in the gas phase based on differential interactions with a chiral stationary phase.[8] | Both are applicable. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[5] | Best for volatile and thermally stable compounds.[4] | HPLC is a safer initial choice due to the potential thermal lability of the allylic alcohol. GC is viable with careful optimization of the injector temperature. |
| Speed | Typically longer run times (10-30 minutes). | Generally faster run times (<15 minutes).[3] | GC offers higher throughput if the analyte is stable. |
| Sensitivity | Dependent on the chromophore and detector (UV, MS). Good for UV-active compounds. | Very high sensitivity with FID for organic compounds.[6] | Both can achieve excellent sensitivity. GC-FID is often considered more sensitive for general organic compound quantification. |
| Sample Preparation | Simple dissolution in the mobile phase. | Can be simple dissolution, but may require derivatization for non-volatile compounds (not necessary here). | Both have simple sample preparation for this analyte. |
| Robustness | Generally robust, but mobile phase preparation can be a source of variability. | Highly robust instrumentation. Column performance can degrade with non-volatile residues. | Both are considered robust techniques. |
| Cost | Higher solvent consumption leading to higher operational costs.[4] | Lower solvent usage, but requires gases (Helium, Hydrogen, Air).[4] | GC is often more cost-effective per sample. |
Conclusion
Both HPLC and GC are powerful and suitable techniques for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) stands out as the more versatile and arguably safer initial approach, especially in a pharmaceutical quality control environment where the thermal stability of impurities may not be fully characterized. The detailed protocol and validation data presented in this guide demonstrate a clear path to establishing a robust, specific, and accurate method that complies with rigorous international standards.
Gas Chromatography (GC) offers significant advantages in terms of speed and cost-effectiveness, making it an excellent choice for high-throughput screening or routine analysis once the thermal stability of this compound under the required GC conditions has been confirmed.
Ultimately, the choice between these two techniques will be guided by the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and the imperative to mitigate analytical risk associated with analyte stability. A thorough validation, as outlined by the ICH Q2(R2) guidelines, is non-negotiable for either chosen method to ensure the integrity of the generated data.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Analytical Method [keikaventures.com]
- 9. researchgate.net [researchgate.net]
1-phenylprop-2-en-1-ol vs. cinnamyl alcohol in specific reactions
An In-Depth Technical Guide to the Comparative Reactivity of 1-Phenylprop-2-en-1-ol and Cinnamyl Alcohol
As structural isomers, this compound and cinnamyl alcohol (3-phenylprop-2-en-1-ol) present a compelling case study in how subtle changes in molecular architecture dictate chemical reactivity. Both are allylic alcohols featuring a phenyl group, yet the placement of the hydroxyl group—on a secondary carbon in the former and a primary carbon in the latter—creates significant differences in their performance in key organic transformations. This guide offers a comparative analysis of their reactivity in oxidation, reduction, and esterification reactions, providing experimental insights and protocols for researchers in synthetic chemistry and drug development.
Structural and Physicochemical Overview
The fundamental difference between these two compounds lies in the position of the hydroxyl group relative to the phenyl ring and the vinyl group. In this compound, the hydroxyl is on the benzylic carbon, making it a secondary alcohol. In cinnamyl alcohol, the hydroxyl is on the terminal carbon of the three-carbon chain, classifying it as a primary alcohol.[1][2] This distinction is the primary determinant of their differential reactivity.
Comparative Physicochemical Properties
| Property | This compound | Cinnamyl Alcohol | Rationale for Difference |
| Formula | C₉H₁₀O | C₉H₁₀O | Isomers |
| Molar Mass | 134.18 g/mol | 134.17 g/mol | Isomers |
| Appearance | Solid / Pale yellow oil | White crystalline solid | Purity and isomeric form can affect the physical state.[3][4] |
| Boiling Point | ~115 °C | ~250 °C | The more linear structure of cinnamyl alcohol allows for more effective intermolecular packing and hydrogen bonding, leading to a significantly higher boiling point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | Sparingly soluble in water; soluble in organic solvents.[3] | Both are relatively nonpolar due to the phenyl ring. |
| CAS Number | 4393-06-0 | 104-54-1 | Unique identifiers. |
Comparative Reactivity in Key Transformations
The isomeric nature of these alcohols provides a clear framework for understanding the influence of substrate structure on reaction outcomes. We will explore three common and synthetically important transformations: oxidation, reduction, and esterification.
Oxidation: A Tale of Two Alcohols
The oxidation of alcohols is a cornerstone of organic synthesis. The difference between a primary and a secondary alcohol is starkly illustrated in their oxidation products.
-
Cinnamyl Alcohol (Primary Alcohol): As a primary allylic alcohol, cinnamyl alcohol can be selectively oxidized to cinnamaldehyde, a valuable fragrance and flavor compound.[5][6] This transformation is often achieved using mild oxidizing agents to prevent over-oxidation to cinnamic acid.[7] However, with stronger oxidants or different catalytic systems, the reaction can be driven to the carboxylic acid.[7] The major challenge is achieving high selectivity for the aldehyde. Various heterogeneous catalysts, such as supported silver-cobalt or gold-palladium nanoparticles, have been developed to achieve high conversion and selectivity under aerobic conditions.[5][6]
-
This compound (Secondary Alcohol): Being a secondary alcohol, its oxidation exclusively yields the corresponding ketone, 1-phenylprop-2-en-1-one (also known as vinyl phenyl ketone).[8][9] The reaction halts at the ketone stage as there are no further protons on the carbonyl carbon to be removed. This makes the oxidation of secondary alcohols a more straightforward transformation with fewer potential byproducts compared to primary alcohols.
Caption: Comparative oxidation pathways.
Reduction: Targeting the Alkene
Catalytic hydrogenation is commonly used to reduce the carbon-carbon double bond in these molecules.
-
Cinnamyl Alcohol: The reduction of cinnamyl alcohol typically targets the alkene, yielding hydrocinnamyl alcohol (3-phenyl-1-propanol).[10] A potential side reaction is hydrogenolysis, where the C-O bond is cleaved, leading to the formation of n-propylbenzene.[10] The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired saturated alcohol.
-
This compound: Similar to cinnamyl alcohol, the primary target for reduction is the double bond, which would produce 1-phenyl-1-propanol. Due to the benzylic nature of the hydroxyl group, it is also susceptible to hydrogenolysis, which would lead to n-propylbenzene. The steric hindrance from the adjacent phenyl group might influence the rate of reaction compared to the more accessible double bond in cinnamyl alcohol.
Esterification: The Impact of Steric Hindrance
Esterification is a fundamental reaction for producing valuable derivatives, particularly in the flavor and fragrance industries.[11] The reaction rate is highly sensitive to steric hindrance around the hydroxyl group.
-
Cinnamyl Alcohol (Primary Alcohol): Being a primary alcohol, cinnamyl alcohol undergoes esterification relatively easily with carboxylic acids under acidic catalysis (Fischer-Speier esterification) or using coupling agents (Steglich esterification).[11][12][13] The reaction is reversible, so strategies like removing water or using a large excess of one reactant are employed to drive the equilibrium towards the product, cinnamyl esters like cinnamyl acetate.[14][15]
-
This compound (Secondary Alcohol): As a secondary alcohol, the hydroxyl group is more sterically hindered than in cinnamyl alcohol. This steric bulk significantly slows down the rate of nucleophilic attack by the alcohol on the protonated carboxylic acid (in Fischer esterification). Consequently, achieving high yields often requires longer reaction times, higher temperatures, or more reactive acylating agents (like acid chlorides or anhydrides) compared to its primary alcohol isomer.
Experimental Protocols
To provide a practical context, detailed protocols for the oxidation of cinnamyl alcohol and a general procedure for its esterification are presented below.
Protocol 1: Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde
This protocol is adapted from studies using heterogeneous catalysts, which offer advantages in terms of ease of separation and reusability.[5]
Objective: To selectively oxidize cinnamyl alcohol to cinnamaldehyde with high conversion and selectivity.
Materials:
-
Cinnamyl alcohol
-
Ag-Co/S catalyst (Silver-Cobalt supported on functionalized MWCNTs)[5]
-
Ethanol (solvent)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
-
Oxygen (O₂) gas cylinder
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with a solution of cinnamyl alcohol in ethanol.
-
Catalyst Addition: Add the Ag-Co/S catalyst to the reactor. A typical catalyst loading would be determined based on the substrate amount.
-
Reaction Conditions: Seal the reactor and purge it with O₂. Pressurize the reactor to the desired O₂ pressure (e.g., 760 torr) and heat the mixture to the reaction temperature (e.g., 75 °C) with vigorous stirring (e.g., 750 rpm).[5]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of cinnamyl alcohol and the selectivity for cinnamaldehyde.
-
Work-up: After the reaction reaches completion (e.g., 80 minutes, showing >90% conversion), cool the reactor to room temperature and release the pressure.[5]
-
Purification: Separate the catalyst from the reaction mixture by filtration. The solvent can be removed from the filtrate under reduced pressure to yield the crude cinnamaldehyde, which can be further purified by distillation or chromatography if necessary.
Caption: Experimental workflow for cinnamyl alcohol oxidation.
Protocol 2: Fischer Esterification of Cinnamyl Alcohol to Cinnamyl Acetate
This protocol describes a classic acid-catalyzed esterification.[13][16][17]
Objective: To synthesize cinnamyl acetate from cinnamyl alcohol and acetic acid.
Materials:
-
Cinnamyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Ethyl acetate (extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cinnamyl alcohol and an excess of glacial acetic acid (e.g., 10 molar equivalents).[16]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours.[16][17] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude cinnamyl acetate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure cinnamyl acetate.
Applications and Concluding Remarks
The distinct reactivity profiles of this compound and cinnamyl alcohol lead them to different synthetic applications.
-
Cinnamyl alcohol is a crucial intermediate in the flavor, fragrance, and pharmaceutical industries.[18][19] Its esters are prized for their pleasant aromas, and its oxidation products, cinnamaldehyde and cinnamic acid, are precursors to a wide range of other valuable compounds, including pharmaceuticals like Taxol.[11][20]
-
This compound and its ketone derivative, 1-phenylprop-2-en-1-one, are valuable building blocks in organic synthesis, particularly in the formation of polymers and in cycloaddition reactions.[4][8]
References
- 1. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. shokubai.org [shokubai.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-phenylprop-2-en-1-one [stenutz.eu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. nbinno.com [nbinno.com]
- 19. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bio-derived production of cinnamyl alcohol via a three step biocatalytic cascade and metabolic engineering - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalyst Efficacy in the Synthesis of 1-Phenylprop-2-en-1-ol
Introduction: The Significance of Selective Allylic Alcohol Synthesis
1-Phenylprop-2-en-1-ol, commonly known as cinnamyl alcohol, is a valuable allylic alcohol that serves as a crucial intermediate and additive in the fine chemicals industry, particularly in the formulation of fragrances and pharmaceuticals. Its synthesis predominantly involves the selective reduction of the carbonyl group (C=O) of cinnamaldehyde, while preserving the conjugated carbon-carbon double bond (C=C). This selective transformation presents a significant chemical challenge, as many reducing agents will readily attack both unsaturated functionalities, leading to a mixture of products including the desired cinnamyl alcohol, the saturated aldehyde (hydrocinnamaldehyde), and the fully saturated alcohol (hydrocinnamyl alcohol).
This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound from cinnamaldehyde. We will delve into the mechanisms, efficacy, and operational parameters of three primary catalytic strategies: Catalytic Transfer Hydrogenation (CTH), Direct Hydrogenation, and Biocatalysis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in catalyst selection for this important transformation.
Catalytic Strategy 1: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a powerful technique that circumvents the need for high-pressure gaseous hydrogen. Instead, a hydrogen donor molecule, typically a simple alcohol like isopropanol or ethanol, transfers hydrogen to the substrate under the mediation of a catalyst. This approach is often lauded for its operational simplicity and enhanced safety.
The Meerwein-Ponndorf-Verley (MPV) Reduction: A Classic Approach
The quintessential example of CTH is the Meerwein-Ponndorf-Verley (MPV) reduction.[1][2] This reaction utilizes a metal alkoxide catalyst, most commonly aluminum isopropoxide, in the presence of a sacrificial alcohol, typically isopropanol.[1][3][4]
Mechanism and Selectivity: The MPV reduction proceeds through a highly organized, six-membered cyclic transition state where the aluminum catalyst coordinates to both the carbonyl of the substrate (cinnamaldehyde) and the oxygen of the donor alcohol (isopropanol).[1][4][5] This coordination facilitates a direct hydride transfer from the α-carbon of the isopropoxide ligand to the carbonyl carbon of the aldehyde. The remarkable chemoselectivity of the MPV reaction for the C=O group over C=C double bonds stems from this specific coordination mechanism, which does not readily activate isolated alkenes.[1][4]
Caption: The catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.
Heterogeneous Catalysts for CTH
While homogeneous MPV catalysts are effective, heterogeneous systems offer advantages in catalyst recovery and reuse. Metal oxides have emerged as robust and efficient catalysts for the CTH of α,β-unsaturated aldehydes.
Alumina (Al₂O₃) Catalyzed CTH: An efficient process has been developed using aluminum oxide (Al₂O₃) as a catalyst with ethanol serving as both the solvent and hydrogen donor.[6][7][8] This system demonstrates excellent performance, achieving a 97.8% conversion of cinnamaldehyde with a 96.8% selectivity to cinnamyl alcohol under optimized conditions (120 °C, 12 h).[6][7][8] The proposed mechanism involves a concerted hydrogen transfer via a six-membered ring intermediate formed on the acid-base pair sites of the Al₂O₃ surface.[7][8] The use of a green and renewable reagent like ethanol further enhances the appeal of this method.[8] Other transition metal oxides and their derivatives, including those based on Co, Mg, and Zr, have also been reported for transfer hydrogenation reactions.[6]
Catalytic Strategy 2: Direct Hydrogenation
Direct hydrogenation involves the use of molecular hydrogen (H₂) and typically requires a solid catalyst, often a noble metal dispersed on a high-surface-area support. The primary challenge in the direct hydrogenation of cinnamaldehyde is controlling the selectivity, as multiple reaction pathways are possible.
Caption: Possible reaction pathways in the direct hydrogenation of cinnamaldehyde.
Bimetallic Catalyst Systems: To steer the reaction towards the desired cinnamyl alcohol, catalyst design is paramount. Bimetallic nanoparticles often exhibit synergistic effects that can enhance selectivity. For instance, gold-palladium (Au-Pd) nanoparticles supported on titanium dioxide (TiO₂) have been investigated for cinnamaldehyde hydrogenation under mild conditions.[9] Studies show that the molar ratio of the metals is critical; an Au₅₀Pd₅₀/TiO₂ catalyst (1:1 molar ratio) provides the optimal activity.[9] However, monometallic Pd/TiO₂ is more selective towards the C=C bond reduction, yielding hydrocinnamaldehyde.[9] This highlights the importance of catalyst composition in directing selectivity. Furthermore, post-synthesis treatments like calcination can improve catalyst stability and selectivity by influencing the metal-support interaction.[9]
Catalytic Strategy 3: Biocatalysis
Biocatalysis leverages the exquisite selectivity of enzymes or whole-cell systems to perform chemical transformations. This approach offers significant advantages, including operation under mild aqueous conditions (ambient temperature and pressure) and the potential for high chemo-, regio-, and stereoselectivity.
Enzymatic and Whole-Cell Reduction: The selective reduction of cinnamaldehyde to cinnamyl alcohol has been successfully demonstrated using biocatalysts. For example, a strain of Citrobacter sp. was isolated that could selectively hydrogenate cinnamaldehyde to cinnamyl alcohol.[10]
The major advantage of biocatalysis is its ability to facilitate asymmetric synthesis, producing a single enantiomer of a chiral alcohol. While cinnamyl alcohol itself is achiral, this capability is paramount for related substrates. Enzymes such as ene-reductases and alcohol dehydrogenases (ADHs) are commonly employed.[11][12] For instance, recombinant horse-liver ADH has been used for the synthesis of (S)-2-phenyl-1-propanol from racemic 2-phenylpropionaldehyde with 100% enantioselectivity, showcasing the power of this approach for generating optically pure compounds.[12]
Caption: A simplified workflow for the biocatalytic reduction of cinnamaldehyde.
Comparative Performance Analysis
The choice of catalyst is dictated by the desired outcome, process constraints, and economic factors. The following table summarizes the performance and characteristics of the discussed catalytic systems.
| Catalyst System | Reaction Type | Typical Conditions | Conversion (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Al-isopropoxide | Homogeneous CTH (MPV) | 80-100 °C, atmospheric pressure | High | >95% | Excellent chemoselectivity, mild conditions.[1][4] | Homogeneous (difficult recovery), stoichiometric reagent use. |
| Al₂O₃ / Ethanol | Heterogeneous CTH | 120 °C, atmospheric pressure | 97.8%[6][7][8] | 96.8%[6][7][8] | Reusable catalyst, uses renewable H-donor, high yield.[8] | Requires elevated temperature. |
| Au-Pd / TiO₂ | Direct Hydrogenation | Mild (e.g., 30-60 °C), H₂ pressure | High | Variable | High activity, operates at lower temperatures. | Requires H₂ gas, selectivity can be challenging to control.[9] |
| Biocatalysts (e.g., ADH) | Enzymatic Reduction | Mild (25-40 °C), aqueous, atmospheric | Variable | >99% | Unmatched selectivity (chemo- & enantio-), green conditions.[10][12] | Lower substrate loading, potential enzyme inhibition, longer reaction times. |
Experimental Protocols
Protocol 1: Heterogeneous Catalytic Transfer Hydrogenation using Al₂O₃
This protocol is adapted from the procedure described by Li, et al. in ACS Sustainable Chemistry & Engineering.[8]
1. Causality Behind Experimental Choices:
-
Catalyst: Commercial γ-Al₂O₃ is chosen for its well-defined acid-base properties, which are crucial for the CTH mechanism. Calcination at 400 °C is performed to ensure consistent activity and selectivity by removing adsorbed water and standardizing the surface.
-
Hydrogen Donor & Solvent: Ethanol is selected as it is a renewable, low-toxicity solvent that also serves as an efficient hydrogen donor in this system.
-
Temperature: The reaction is conducted at 120 °C, a temperature determined through optimization to provide a high reaction rate without significant side product formation.
-
Inert Atmosphere: The reaction is run under a nitrogen atmosphere to prevent any potential side reactions, such as the oxidation of the aldehyde or alcohol at elevated temperatures.
2. Step-by-Step Methodology:
-
Catalyst Preparation: Calcine commercially available γ-Al₂O₃ at 400 °C for 4 hours in a muffle furnace. Allow it to cool to room temperature in a desiccator.
-
Reaction Setup: In a high-pressure reactor vessel, add cinnamaldehyde (e.g., 0.3 g), the calcined Al₂O₃ catalyst (e.g., 0.86 g), and absolute ethanol (e.g., 30 mL).
-
Inerting: Seal the reactor, then purge with nitrogen gas three times to ensure an inert atmosphere. Pressurize the reactor to an initial pressure of 1.0 MPa with N₂.
-
Reaction Execution: Place the reactor in a preheated oil bath or heating mantle set to 120 °C. Stir the reaction mixture vigorously (e.g., 600 rpm) for 12 hours.
-
Work-up and Analysis: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure. Separate the catalyst from the reaction mixture by centrifugation or filtration. Analyze the liquid phase by Gas Chromatography (GC) using an appropriate internal standard to determine the conversion of cinnamaldehyde and the selectivity to cinnamyl alcohol.
Protocol 2: Whole-Cell Biocatalytic Reduction using Saccharomyces cerevisiae
1. Causality Behind Experimental Choices:
-
Biocatalyst: Saccharomyces cerevisiae (baker's yeast) is chosen as it is inexpensive, readily available, and contains a host of alcohol dehydrogenases capable of reducing carbonyl compounds.
-
Energy Source: Glucose is provided as a co-substrate. Its metabolism by the yeast cells is essential for the in-situ regeneration of the NADH cofactor required by the ADH enzymes for the reduction reaction.
-
Reaction Medium: The reaction is run in an aqueous buffer to maintain a physiological pH (around 7.0-8.0) optimal for enzyme activity. A two-phase system with an organic solvent may be used to improve substrate availability and reduce product inhibition.[12]
2. Step-by-Step Methodology:
-
Yeast Culture Preparation: In a sterile flask, dissolve baker's yeast (e.g., 10 g) and glucose (e.g., 10 g) in a phosphate buffer solution (e.g., 100 mL, 50 mM, pH 7.5). Incubate the mixture at 30 °C with gentle shaking for 1 hour to activate the yeast.
-
Substrate Addition: Add cinnamaldehyde to the yeast suspension. Due to its limited water solubility, it can be added directly or dissolved in a minimal amount of a biocompatible solvent like ethanol.
-
Reaction Execution: Continue to incubate the flask at 30 °C with shaking for 24-48 hours. The progress of the reaction can be monitored by periodically taking a small aliquot, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or GC.
-
Work-up and Purification: Upon completion, separate the yeast cells by centrifugation. Extract the supernatant multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion and Outlook
The synthesis of this compound from cinnamaldehyde is a testament to the power and diversity of modern catalysis.
-
For high-throughput, large-scale production where excellent yield and selectivity are paramount and catalyst reusability is a key economic driver, heterogeneous Catalytic Transfer Hydrogenation using Al₂O₃ and ethanol presents a highly compelling, efficient, and relatively green option.[6][7][8]
-
The classic Meerwein-Ponndorf-Verley reduction remains a reliable method in laboratory settings due to its exceptional chemoselectivity and simple setup.[1][2]
-
Direct hydrogenation with finely tuned bimetallic catalysts offers high activity but requires careful optimization to overcome the inherent challenge of selectivity.[9]
-
Biocatalysis stands out as the superior method when the ultimate goal is sustainability and, particularly for related chiral substrates, perfect stereocontrol.[10][12]
Ultimately, the optimal catalyst is not a one-size-fits-all solution. The selection must be a strategic decision based on a holistic assessment of the specific application's requirements, including desired purity, process safety, economic viability, and environmental impact.
References
- 1. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 2. Verley Reduction of Meerwein-Ponndorf- [pw.live]
- 3. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Meerwein-Ponndorf-Verley_reduction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Phenyl-2-Nitropropene
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of key intermediates is paramount. 1-Phenyl-2-nitropropene (P2NP), a prominent precursor in the synthesis of various pharmaceuticals, serves as a critical case study for the power and complementarity of modern spectroscopic techniques.[1][2][3] This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to characterize P2NP, grounded in experimental data and practical insights.
The structure of P2NP, a light-yellow crystalline solid with a molecular weight of 163.17 g/mol , is confirmed through a multi-faceted analytical approach.[2][4][5] Each technique offers a unique piece of the structural puzzle, and their combined application provides a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For P2NP, NMR confirms the presence and connectivity of the phenyl, vinyl, and methyl groups.
Expertise & Experience: Interpreting the NMR Data
The ¹H NMR spectrum of P2NP is characterized by three main signals. The causality behind their specific chemical shifts (δ) is rooted in the electronic environment of the protons. The vinyl proton is significantly deshielded (shifted downfield) due to the electron-withdrawing effects of the conjugated nitro group and the phenyl ring. The aromatic protons appear as a multiplet, typical for a monosubstituted benzene ring. The methyl protons, attached to the sp²-hybridized carbon of the double bond, appear as a singlet further upfield.
Similarly, the ¹³C NMR spectrum reveals the carbon skeleton. The carbons of the nitro-bearing double bond are deshielded, and the distinct signals for the aromatic carbons confirm the substitution pattern.
Table 1: Summary of NMR Spectroscopic Data for 1-Phenyl-2-Nitropropene in CDCl₃ [5]
| Nucleus | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Vinylic-H | ~8.0 | Singlet |
| ¹H | Phenyl-H | ~7.3 - 7.6 | Multiplet |
| ¹H | Methyl-H | ~2.5 | Singlet |
| ¹³C | Phenyl Carbons | ~128 - 134 | Multiple |
| ¹³C | Vinylic Carbons | ~135, ~148 | Single |
| ¹³C | Methyl Carbon | ~14 | Single |
Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A robust protocol is essential for reproducible results. The following outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified P2NP in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved to avoid spectral artifacts.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.[7] Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C).[7]
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[6]
-
Data Acquisition: Calibrate the 90° pulse length.[6] Acquire the Free Induction Decay (FID) using standard pulse programs. For ¹H NMR, 8-16 scans are typically sufficient.[6] For ¹³C NMR, a greater number of scans (e.g., 128 or more) is often required due to the lower natural abundance of the ¹³C isotope.[6]
-
Data Processing: Apply a Fourier transform to the FID to generate the spectrum.[5] Perform phase correction, baseline correction, and reference the spectrum to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For P2NP, FTIR is instrumental in confirming the nitro group and the carbon-carbon double bond.
Expertise & Experience: Decoding the Vibrational Frequencies
The IR spectrum of P2NP displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. The most telling signals are the strong asymmetric and symmetric stretches of the nitro (NO₂) group. The presence of a C=C double bond conjugated with the aromatic ring is also clearly indicated.
Table 2: Key FTIR Absorption Bands for 1-Phenyl-2-Nitropropene [9][10]
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~1640 | C=C Alkene Stretch | Medium |
| ~1520 | NO₂ Asymmetric Stretch | Strong |
| ~1340 | NO₂ Symmetric Stretch | Strong |
| ~3100-3000 | C-H Aromatic/Vinylic Stretch | Medium |
| ~1600, ~1490 | C=C Aromatic Ring Stretch | Medium |
| ~970 | =C-H Out-of-Plane Bend (trans) | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples like P2NP, the KBr pellet method is standard.[11] Grind a small amount of P2NP (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window (e.g., NaCl).
-
Background Scan: Place the KBr pellet holder (without the sample pellet) or the clean window into the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[12]
-
Sample Scan: Place the sample pellet in the holder and acquire the sample spectrum.[13] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption peaks.[14]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern.[4] When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification of components in a mixture.[15][16]
Expertise & Experience: Interpreting the Mass Spectrum
In the mass spectrum of P2NP, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 163, confirming its molecular formula of C₉H₉NO₂.[4][17] The fragmentation pattern is also diagnostic. Common fragments arise from the loss of the nitro group or cleavage of the propenyl chain, leading to characteristic peaks.
Table 3: GC-MS Data for 1-Phenyl-2-Nitropropene [4][17]
| Parameter | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| [M]⁺ Peak (m/z) | 163 |
| Major Peaks (m/z) | 115, 116, 91 |
The top peak at m/z 115 is particularly characteristic and is a key identifier in library matching.[4][17]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of P2NP (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5][18] The sample must be free of particulate matter.[18]
-
Instrument Setup: Set the GC parameters, including the injector temperature, oven temperature program, and column type (e.g., a non-polar DB-5 column).[18] Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV) and the mass range to be scanned.
-
Injection and Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The components of the sample are volatilized and separated as they travel through the chromatographic column.[19]
-
Ionization and Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The detector records the m/z ratio of the molecular ion and its fragments.
-
Data Analysis: The resulting total ion chromatogram (TIC) shows peaks corresponding to separated components. A mass spectrum is generated for each peak, which can be compared against spectral libraries (like NIST) for identification.[17]
Caption: Workflow for structural analysis using GC-MS.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as P2NP.
Expertise & Experience: Understanding Electronic Transitions
The UV-Vis spectrum of P2NP in ethanol shows absorption maxima (λmax) that are characteristic of its extended π-conjugated system, which includes the phenyl ring, the C=C double bond, and the nitro group. The electronic transitions within this system give rise to strong absorption in the UV region.
Table 4: UV-Visible Spectroscopic Data for 1-Phenyl-2-Nitropropene [3]
| Solvent | λmax (nm) |
| Ethanol | 225, 304 |
The peak around 304 nm is indicative of the π → π* transition of the highly conjugated styrenyl system.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution of P2NP in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 AU).
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.
-
Sample Measurement: Rinse and fill a matched cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Comparative Analysis: Choosing the Right Tool
While each technique is powerful, their true utility is realized when used in concert. No single method provides a complete picture, but together they offer a robust, self-validating confirmation of the P2NP structure.
Table 5: Comparison of Spectroscopic Techniques for P2NP Elucidation
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unambiguous structure determination, non-destructive. | Requires higher sample quantity, relatively slow acquisition. |
| FTIR | Presence of specific functional groups (e.g., -NO₂, C=C). | Fast, requires minimal sample, good for initial screening. | Provides limited information on the overall molecular skeleton. |
| MS | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula, good for purity. | Destructive, can be difficult to interpret without standards. |
| UV-Vis | Information on the conjugated π-electron system. | Fast, simple, good for quantitative analysis. | Provides limited structural information, many compounds absorb. |
Conclusion
The structural elucidation of 1-phenyl-2-nitropropene is a clear demonstration of the synergistic power of modern analytical techniques. NMR spectroscopy defines the molecular skeleton, FTIR confirms the essential functional groups, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy probes the conjugated electronic system. For researchers in drug development and synthesis, a comprehensive understanding and application of these methods are not just best practice—they are fundamental to ensuring the identity, purity, and quality of critical chemical intermediates.
References
- 1. Buy 1-Phenyl-2-nitropropene | 705-60-2 | >98% [smolecule.com]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 6. uwyo.edu [uwyo.edu]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 13. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 14. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. 1-Phenyl-2-nitropropene | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. uoguelph.ca [uoguelph.ca]
- 19. youtube.com [youtube.com]
A Comparative Guide to the Anticancer Activity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides
In the landscape of anticancer drug discovery, the quest for novel scaffolds that exhibit potent and selective cytotoxicity against tumor cells is perpetual. Among the myriad of synthetic compounds, 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, a class of cinnamoyl anthranilates, have emerged as a promising chemotype. This guide provides an in-depth, objective comparison of their anticancer activity against other relevant alternatives, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in this field.
Introduction to 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides
The core structure of these compounds consists of a benzamide moiety linked to a cinnamoyl group. This structural motif is not entirely new to medicinal chemistry; for instance, Tranilast, a cinnamoyl anthranilate, has been used as an antiallergic drug and investigated for its antiproliferative properties.[1] However, recent explorations into novel derivatives of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have unveiled a distinct and potent mechanism of anticancer action.
A significant body of research has demonstrated that these compounds exert their antiproliferative effects primarily by acting as antitubulin agents.[1][2] This mechanism is distinct from other benzamide-containing anticancer agents, such as histone deacetylase (HDAC) inhibitors, which represent a key comparative benchmark.
Comparative Anticancer Potency
The efficacy of novel 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides has been evaluated across a range of human cancer cell lines. The data consistently demonstrates potent growth-inhibitory effects, with some derivatives exhibiting activity at sub-micromolar concentrations.
Table 1: Comparative in vitro Antiproliferative Activity (IC₅₀ values in µM)
| Compound Class | Representative Compound | K562 (Leukemia) | NCI-H460 (Lung) | MCF7 (Breast) | HCT-116 (Colon) | Primary Mechanism |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | Compound 17t[1] | 0.57 | - | - | - | Antitubulin Agent |
| Compound 1t[3] | <1 | Growth Inhibition | Growth Inhibition | Growth Inhibition | Antitubulin Agent | |
| Compound 1u[3] | <1 | Growth Inhibition | Growth Inhibition | Growth Inhibition | Antitubulin Agent | |
| Benzamide HDAC Inhibitors | Chidamide[4] | - | - | - | - | HDAC Inhibition |
| Compound 7j[5] | - | - | Potent Inhibition | - | HDAC Inhibition | |
| Other Cinnamamide Derivatives | Compound 4112[6][7] | - | - | - | 2.85 | Michael Acceptor |
| 2-Hydroxycinnamaldehyde (HCA)[8] | - | - | - | - | Multi-targeting |
Note: '-' indicates data not available in the cited sources. The table is a synthesis of data from multiple studies and direct comparison should be made with caution.
The data clearly positions 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides as highly potent antiproliferative agents. Notably, substitutions on both the benzamide and the phenylprop-2-enoyl moieties significantly influence their activity. For instance, halogen substitutions, particularly iodine, at the 5-position of the benzamide ring have been shown to enhance cytotoxic effects.[1]
Delineating the Mechanism of Action: Antitubulin vs. HDAC Inhibition
A key differentiator for this class of compounds is their mechanism of action. While the benzamide scaffold is present in a number of HDAC inhibitors, the 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides primarily target microtubule dynamics.
Antitubulin Activity
Experimental evidence strongly supports that these compounds inhibit tubulin polymerization.[1][2] This disruption of microtubule function leads to a cascade of cellular events culminating in apoptosis.
Caption: Proposed signaling pathway for 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
This contrasts with the mechanism of benzamide HDAC inhibitors, which modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure.[5][9]
Induction of Apoptosis
A common downstream effect of potent anticancer agents is the induction of programmed cell death, or apoptosis. For 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides and their analogs, apoptosis is a confirmed outcome of their cytotoxic activity.[3][10] This is often preceded by cell cycle arrest, typically at the G2/M phase, a hallmark of microtubule-targeting agents.[11]
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are crucial for assessing the anticancer activity of these compounds.
Workflow for In Vitro Anticancer Activity Screening
Caption: A typical workflow for evaluating the in vitro anticancer activity.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Protocol 3: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add the test compound or a control (e.g., colchicine, paclitaxel) to the reaction mixture.
-
Polymerization Induction: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory or enhancing effect on tubulin assembly.
Conclusion and Future Directions
The 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide scaffold represents a highly promising class of anticancer agents with a well-defined mechanism of action as antitubulin agents. Their potent in vitro activity against a range of cancer cell lines warrants further preclinical development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.
-
In vivo efficacy studies: To evaluate their antitumor activity in animal models.
-
Pharmacokinetic and toxicity profiling: To assess their drug-like properties.
-
Combination therapies: To explore potential synergistic effects with other anticancer drugs.
By continuing to explore and refine this chemical series, the scientific community can move closer to developing novel and effective therapies for the treatment of cancer.
References
- 1. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Biocatalysts for the Enantioselective Production of (S)-2-phenyl-1-propanol
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral alcohols is a critical step in the creation of high-value pharmaceuticals and fine chemicals. (S)-2-phenyl-1-propanol, a key chiral intermediate, is no exception. This guide provides an in-depth, objective comparison of various biocatalytic strategies for its enantioselective production, supported by experimental data and detailed protocols. We will explore the nuances of whole-cell biocatalysis versus the use of isolated enzymes, focusing on alcohol dehydrogenases (ADHs) and lipases to provide a comprehensive overview for selecting the optimal biocatalyst for your specific needs.
Introduction: The Significance of Enantiopure (S)-2-phenyl-1-propanol
(S)-2-phenyl-1-propanol is a valuable chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its biological activity is often stereospecific, making the production of a single enantiomer essential to ensure efficacy and avoid potential side effects associated with the other enantiomer. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing such chiral compounds, offering high enantioselectivity under mild reaction conditions.[1][2] This guide will delve into the practical application of different biocatalysts, providing a comparative analysis to aid in the rational design of efficient and selective synthetic routes.
Comparative Analysis of Biocatalytic Systems
The choice of biocatalyst is a critical decision that impacts not only the stereochemical outcome of the reaction but also process efficiency, cost, and scalability. Here, we compare the most prominent biocatalytic approaches for the synthesis of (S)-2-phenyl-1-propanol: whole-cell systems employing alcohol dehydrogenases, isolated alcohol dehydrogenases, and lipase-catalyzed kinetic resolution.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key performance indicators for various biocatalysts in the production of (S)-2-phenyl-1-propanol, providing a clear overview of their respective efficiencies.
| Biocatalyst | Substrate | Enantiomeric Excess (e.e.) | Conversion / Yield | Reaction Time | Key Advantages | Key Disadvantages | Reference |
| Whole-Cell ADH | |||||||
| Saccharomyces cerevisiae | 2-Phenylpropanal | Low | Moderate | hours | Inexpensive, readily available, in-situ cofactor regeneration. | Low enantioselectivity, potential for side reactions. | [1] |
| Engineered E. coli (CtXR D51A) | rac-2-Phenylpropanal | 93.1% | 84.3% Yield | hours | High product titer, excellent enantioselectivity, stabilized enzyme. | Requires genetic engineering, potential for mass transfer limitations. | [3] |
| Isolated ADH | |||||||
| Horse-Liver ADH (HLADH) | 2-Phenylpropanal | >99% | High | hours | Excellent enantioselectivity, high purity of product. | Requires external cofactor regeneration, higher cost, potential instability. | [1] |
| Lipase (Kinetic Resolution) | |||||||
| Candida antarctica Lipase B (Novozym 435) | rac-1-Phenyl-1-propanol | >95% (for S-enantiomer) | ~50% (theoretical) | 2.5 hours | High enantioselectivity, broad substrate scope, no cofactor needed. | Maximum theoretical yield of 50%, requires separation of product and substrate. | [4] |
In-Depth Analysis of Biocatalyst Types
Whole-cell biocatalysis utilizes entire microorganisms (e.g., yeast, bacteria) that naturally contain or are engineered to express the desired enzyme.[5] This approach offers the significant advantage of in-situ cofactor regeneration, as the cell's metabolic machinery continuously recycles the necessary cofactors like NAD(P)H.[6]
-
Mechanism of Action: In the case of producing (S)-2-phenyl-1-propanol, whole cells containing an alcohol dehydrogenase (ADH) catalyze the asymmetric reduction of the prochiral ketone, 2-phenylpropanal. The cellular metabolism provides a continuous supply of the reducing equivalent, typically NADH or NADPH.
-
Advantages:
-
Cost-Effective: Eliminates the need for expensive, purified enzymes and external cofactors.[7]
-
Enhanced Enzyme Stability: The cellular environment can protect the enzyme from harsh reaction conditions.
-
Simplified Cofactor Regeneration: The host's metabolic pathways handle cofactor recycling.
-
-
Disadvantages:
-
Mass Transfer Limitations: The cell membrane can hinder the transport of substrate and product, potentially lowering reaction rates.[6]
-
Side Reactions: The presence of other enzymes in the cell can lead to the formation of undesired byproducts.
-
Lower Volumetric Productivity: A significant portion of the reactor volume is occupied by biomass.
-
Using isolated enzymes, either in free or immobilized form, offers a more controlled and direct approach to biocatalysis. This method eliminates the complexities of cellular metabolism, allowing for a cleaner reaction with fewer side products.
-
Mechanism of Action: An isolated alcohol dehydrogenase directly converts 2-phenylpropanal to (S)-2-phenyl-1-propanol. This reaction requires the stoichiometric addition of a cofactor (NADH or NADPH) or a coupled enzymatic system for its regeneration.
-
Advantages:
-
High Purity and Specificity: Leads to cleaner product profiles with minimal byproducts.
-
Higher Volumetric Productivity: The concentration of the catalyst in the reactor can be much higher compared to whole-cell systems.
-
Easier Optimization: Reaction conditions can be fine-tuned without considering the viability of a living organism.
-
-
Disadvantages:
-
Cost: Purified enzymes and cofactors are generally more expensive.
-
Cofactor Regeneration: Requires an external system for cofactor recycling, adding complexity and cost to the process.
-
Enzyme Stability: Isolated enzymes can be more susceptible to denaturation under operational stress.
-
Lipases are a class of enzymes that can catalyze the enantioselective acylation of racemic alcohols. This process, known as kinetic resolution, separates a racemic mixture by selectively reacting with one enantiomer, leaving the other enriched.[8][9]
-
Mechanism of Action: In the presence of a racemic mixture of 2-phenyl-1-propanol and an acyl donor, a lipase such as Candida antarctica lipase B (CALB) will preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.
-
Advantages:
-
No Cofactor Required: Lipases do not depend on expensive cofactors like NAD(P)H.
-
High Enantioselectivity: Many commercially available lipases exhibit excellent enantioselectivity for a wide range of alcohols.[10]
-
Operational Simplicity: The reactions are often straightforward to set up and run.
-
-
Disadvantages:
-
50% Theoretical Yield: The maximum yield for the desired enantiomer is 50%, as the other half of the racemic substrate is converted to the acylated product.
-
Product Separation: Requires a subsequent separation step to isolate the unreacted alcohol from the esterified product.
-
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key biocatalytic transformations discussed in this guide.
Protocol for Asymmetric Reduction of 2-Phenylpropanal using Engineered E. coli Whole Cells
This protocol is adapted from a study utilizing an engineered E. coli strain co-expressing a Candida tenuis xylose reductase mutant (CtXR D51A) and a formate dehydrogenase for NADH regeneration.[3]
Materials:
-
Lyophilized engineered E. coli cells
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
rac-2-Phenylpropanal
-
Sodium formate
-
NAD+
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE) for extraction
-
Reaction vessel with temperature and pH control
Procedure:
-
Cell Rehydration: Rehydrate the lyophilized E. coli cells in the potassium phosphate buffer to a final cell dry weight (CDW) concentration of 40 g/L.
-
Reaction Setup: In the reaction vessel, combine the rehydrated cell suspension, sodium formate (as the co-substrate for NADH regeneration), and NAD+.
-
Substrate Addition: Add rac-2-phenylpropanal to the reaction mixture to a final concentration of 1 M.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.
-
Monitoring the Reaction: Periodically withdraw samples and analyze the conversion and enantiomeric excess of (S)-2-phenyl-1-propanol using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the desired conversion is reached, centrifuge the reaction mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., MTBE). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure (S)-2-phenyl-1-propanol.
Protocol for Asymmetric Reduction of 2-Phenylpropanal using Isolated Horse-Liver Alcohol Dehydrogenase (HLADH)
This protocol describes the use of an isolated enzyme with an external cofactor regeneration system.
Materials:
-
Horse-Liver Alcohol Dehydrogenase (HLADH)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
2-Phenylpropanal
-
Ethanol (for cofactor regeneration)
-
NADH (catalytic amount)
-
Organic co-solvent (e.g., acetonitrile)
-
Reaction vessel with magnetic stirring
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-phenylpropanal in the organic co-solvent. Add the phosphate buffer and ethanol.
-
Cofactor Addition: Add a catalytic amount of NADH to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the HLADH solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25°C).
-
Monitoring the Reaction: Follow the progress of the reaction by analyzing aliquots using chiral GC or HPLC.
-
Work-up: Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by flash chromatography.
Protocol for Kinetic Resolution of rac-2-Phenyl-1-propanol using Candida antarctica Lipase B (CALB)
This protocol outlines a typical procedure for the lipase-catalyzed kinetic resolution of a racemic alcohol.[4]
Materials:
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
rac-2-Phenyl-1-propanol
-
Acyl donor (e.g., vinyl acetate or lauric acid)
-
Anhydrous organic solvent (e.g., toluene or MTBE)
-
Molecular sieves (optional, to remove water)
-
Reaction flask with magnetic stirring
Procedure:
-
Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add rac-2-phenyl-1-propanol and the anhydrous organic solvent.
-
Acyl Donor Addition: Add the acyl donor to the reaction mixture.
-
Enzyme Addition: Add the immobilized lipase to the flask. If using molecular sieves, add them at this stage.
-
Reaction Conditions: Stir the reaction mixture at the optimal temperature (e.g., 50°C).
-
Monitoring the Reaction: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase.
-
Separation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the enantiomerically enriched (S)-2-phenyl-1-propanol.
Visualization of Workflows and Mechanisms
To further clarify the processes described, the following diagrams illustrate the key workflows and reaction mechanisms.
Asymmetric Reduction of 2-Phenylpropanal
Caption: Comparative workflow for whole-cell vs. isolated enzyme asymmetric reduction.
Lipase-Catalyzed Kinetic Resolution
Caption: Mechanism of lipase-catalyzed kinetic resolution of racemic 2-phenyl-1-propanol.
Conclusion and Future Outlook
The enantioselective production of (S)-2-phenyl-1-propanol via biocatalysis offers a range of powerful and sustainable options for researchers and industry professionals. The choice between whole-cell systems, isolated enzymes, and lipases depends on a careful consideration of factors such as desired enantiopurity, process scalability, cost, and downstream processing requirements.
-
Whole-cell biocatalysts , particularly those engineered for high expression of robust reductases, present a highly promising route for large-scale production due to their integrated cofactor regeneration and potential for high product titers.
-
Isolated enzymes , such as HLADH, provide unparalleled enantioselectivity and are ideal for applications where the highest purity is paramount, albeit at a potentially higher cost.
-
Lipase-catalyzed kinetic resolution offers a simple and cofactor-independent alternative, which is particularly attractive for laboratory-scale synthesis and initial screening, despite its inherent 50% yield limitation.
The continuous advancements in enzyme engineering and metabolic pathway optimization are expected to further enhance the efficiency and applicability of these biocatalytic systems. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the strategic implementation of biocatalysis will undoubtedly play an increasingly vital role in the development of greener and more efficient synthetic processes.
References
- 1. Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rules for biocatalyst and reaction engineering to implement effective, NAD(P)H-dependent, whole cell bioreductions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-phenylprop-2-en-1-ol
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a detailed, experience-driven protocol for the safe disposal of 1-phenylprop-2-en-1-ol, moving beyond simple checklists to explain the critical reasoning behind each procedural step. The objective is to ensure that every researcher can manage this chemical's waste stream with confidence, protecting both personnel and the environment.
The fundamental principle governing all laboratory work is that no procedure should begin without a clear plan for the disposal of all potential waste streams.[1] This proactive approach prevents unexpected challenges and ensures compliance with the complex web of state and federal regulations.
Part 1: Hazard Profile and Regulatory Framework
Understanding the specific hazards of this compound is the first step in designing a safe disposal plan. This chemical, an unsaturated aromatic alcohol, possesses a distinct risk profile that dictates its handling and disposal requirements.
Table 1: Hazard Summary for this compound
| Hazard Type | Description | GHS Classification & Precautionary Statements |
| Health Hazards | Causes irritation to skin and can result in serious eye irritation. Inhalation may lead to respiratory tract irritation.[2][3] Some sources also indicate it may be harmful if swallowed.[2][4] | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261, P280, P302+P352, P305+P351+P338 [3] |
| Physical Hazards | While specific flash point data for this compound is not readily available in the provided search results, related phenyl-alcohols are classified as combustible liquids.[5] Therefore, it must be handled as a potentially flammable substance. | H227 (Assumed): Combustible liquid.[5]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |
| Environmental Hazards | Discharge into the environment must be strictly avoided.[6] Phenyl-containing organic compounds can be toxic to aquatic life. | P273 (Recommended): Avoid release to the environment. |
Regulatory Imperative: The Resource Conservation and Recovery Act (RCRA)
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] A chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[8]
Given its likely combustible nature, any waste stream containing significant concentrations of this compound should be presumptively managed as an ignitable hazardous waste (D001) . This classification applies to liquids with a flash point below 60°C (140°F).[8]
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
This section outlines the standard operating procedure for the collection and disposal of this compound waste. The causality behind each step is explained to instill a deep understanding of the protocol.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, including for disposal, ensure you are wearing appropriate PPE. This is non-negotiable.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use.
-
Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, a flame-resistant and impervious apron or suit may be necessary.[6]
-
Ventilation: All transfers of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective, compliant disposal.[1] this compound is a non-halogenated organic solvent . It must be collected separately from halogenated solvents, as their disposal methods often differ.[9]
The following decision workflow is crucial for correctly characterizing your waste stream.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-phenylprop-2-en-1-ol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an uncompromising commitment to safety. Handling compounds like 1-phenylprop-2-en-1-ol, an aryl alcohol with specific reactivity and hazard profiles, requires not just adherence to protocols, but a deep, causal understanding of why each safety measure is in place. This guide moves beyond a simple checklist to provide a procedural and logistical framework for the safe handling of this compound, ensuring that every step is a self-validating component of a comprehensive safety system.
Foundational Safety: Understanding the Hazard Profile
Effective protection begins with a clear understanding of the risks. This compound is classified with several hazards that directly inform our choice of Personal Protective Equipment (PPE).[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3]
Based on aggregated GHS (Globally Harmonized System) data, the hazards associated with this compound necessitate a robust protective strategy.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale for Protection |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4][5] | Prevents accidental ingestion via contaminated hands. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][6] | Requires barrier protection to prevent direct skin contact. | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[4][5] | Repeated exposure can lead to an allergic response, necessitating complete skin coverage. | |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][6] | Mandates robust eye protection against splashes and vapors. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][6] | | Requires handling in well-ventilated areas or with respiratory protection to avoid inhaling vapors. |
The Hierarchy of Controls: PPE as the Final Safeguard
Before we even consider PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, employed when hazards cannot be eliminated through other means.
-
Engineering Controls: The most crucial control is to handle this compound within a certified chemical fume hood.[3][7] This minimizes vapor inhalation and contains potential spills. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Administrative Controls: Adhere to standard operating procedures (SOPs) for this chemical. Wash hands thoroughly with soap and water after handling and before leaving the lab.[3][9] Prohibit eating, drinking, or smoking in areas where the chemical is used.[6][9]
-
Personal Protective Equipment (PPE): The focus of this guide, used to protect the operator from any remaining residual risk.
Core Protective Equipment: A Task-Based Approach
The selection of PPE is not static; it must be tailored to the specific procedure being performed. Below is a breakdown of the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale and Specifications |
|---|---|---|
| Eyes/Face | Safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3] | Protects against splashes and vapors that can cause serious eye irritation.[1][6] Standard safety glasses are insufficient. For tasks with a higher splash risk (e.g., transfers of large volumes), a full face shield should be worn in addition to safety goggles.[7] |
| Skin/Hands | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin irritation and potential absorption.[6][7] Gloves must be inspected for tears or holes before each use.[10] For prolonged contact, consult the glove manufacturer’s data for breakthrough times. Remove and dispose of contaminated gloves immediately, and wash hands thoroughly.[3] |
| Body | Flame-retardant laboratory coat and long pants.[7] | Provides a barrier against accidental spills and splashes. A fully fastened lab coat is mandatory. |
| Feet | Closed-toe shoes. | Protects feet from spills. This is a minimum requirement for all laboratory work.[7] |
| Respiratory | Required if ventilation is inadequate. | All work should ideally be conducted in a chemical fume hood.[7] If this is not possible, or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[3][7] |
Procedural Discipline: Workflows for Safety
Proper use of PPE is as important as its selection. The following workflow diagrams and protocols ensure a systematic and safe approach.
PPE Selection and Use Workflow
This diagram outlines the decision-making process for safely preparing for, executing, and completing a task involving this compound.
Caption: Workflow for PPE selection, use, and disposal.
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Gloves: Select the appropriate size and material. Inspect for any defects.
-
Eye Protection: Put on safety goggles. If required, add a face shield.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a glove-to-glove technique (peel one glove off with the other, then slide an ungloved finger under the cuff of the remaining glove to remove it). This prevents skin contact with the contaminated exterior. Dispose of them immediately in a designated hazardous waste container.[6]
-
Lab Coat: Remove by rolling it outwards and away from your body. Store it in its designated location or dispose of it if it's a single-use coat.
-
Eye Protection: Remove safety goggles or face shield by handling the earpieces or strap.
-
Hand Hygiene: Immediately wash hands with soap and water for at least 20 seconds.[9]
Spill and Disposal Management
Accidents can happen, and a prepared response is essential.
Protocol 2: Small Spill Cleanup
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Ensure Protection: Ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste according to institutional and local regulations.[6][10]
Disposal of Contaminated Materials
All waste containing this compound, including empty containers, used absorbent materials, and contaminated disposable PPE, must be treated as hazardous waste.[6]
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the waste through an approved waste disposal plant or licensed chemical destruction facility.[6][10] Do not discharge to sewer systems.[10]
By integrating this comprehensive, procedure-driven approach to PPE, you build a resilient safety culture that protects not only yourself but also your colleagues and your research.
References
- 1. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No: 4393-06-0 [aquigenbio.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 4393-06-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
